6-Bromohexan-2-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-bromohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGOECYPTLSLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144846 | |
| Record name | 6-Bromohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-29-6 | |
| Record name | 6-Bromo-2-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromohexan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromohexan-2-one: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexan-2-one is a bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring both a ketone and a primary alkyl bromide, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C6H11BrO | [2][3][4][5] |
| Molecular Weight | 179.05 g/mol | [2][4] |
| Appearance | Pale-yellow Liquid | [6] |
| Melting Point | 50-53 °C (lit.) | [2][5] |
| Boiling Point | 214-215 °C (at 95.76 kPa, with decomposition); 135-137 °C (at 11.97 kPa); 104-105 °C (at 3.19 kPa) | [2] |
| Density | Approximately 1.298 - 1.349 g/cm³ | [2][5][6] |
| Refractive Index | ~1.489 | [2] |
| Flash Point | 78.2 °C | [2][5] |
| Vapor Pressure | 0.0784 mmHg at 25°C | [2][5] |
| Solubility | Soluble in alcohol and ether. | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C. | [2][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key mass spectrometry peaks are observed at m/z values of 43 (top peak), 99, and 55.[4] Infrared spectroscopy data also conforms to the expected structure of the molecule.[6]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two distinct functional groups: a ketone at the 2-position and a bromine atom at the 6-position. This allows for selective reactions at either site.
Nucleophilic Substitution Reactions
The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, typically proceeding through an S_N2 mechanism.[1] The carbon atom bonded to the bromine is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.
Example: Ether Synthesis A common application is the synthesis of ethers via the Williamson ether synthesis. The reaction of this compound with an alkoxide, such as sodium methoxide in methanol, yields the corresponding 6-methoxyhexan-2-one.[1] This reaction is efficient and demonstrates the utility of this compound as a precursor for introducing a hexanone chain into a molecule.[1]
Caption: Generalized SN2 reaction pathway of this compound.
Reactions at the Ketone Carbonyl Group
The ketone functional group can undergo a variety of transformations, including reduction to an alcohol, reductive amination, and addition of organometallic reagents. These reactions further enhance the synthetic versatility of this molecule. For instance, the ketone can be converted to a secondary alcohol using reducing agents like sodium borohydride, which can then be used in subsequent synthetic steps.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]
-
Xanthine Derivatives: It is used in the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, where it reacts with sodium 1,3-dibutyl xanthine in ethanol under reflux.[1]
-
Neurodegenerative Disorder Research: It serves as a precursor to a linker molecule that connects galantamine and curcumin fragments, creating hybrid compounds that are being investigated as multi-target agents for diseases like Alzheimer's.[1]
-
Pheromone Synthesis: It is a starting material for the synthesis of 6,7-dihydroxynonan-2-one, a precursor to brevicomin, an aggregation pheromone of the western pine bark beetle.[7][8]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves a multi-step process starting from 1,3-bromochloropropane and ethyl acetoacetate.[2]
Step 1: Cyclization
-
Mix ethanol and anhydrous potassium carbonate in a reaction vessel.
-
Cool the mixture to below 10°C while stirring.
-
Add ethyl acetoacetate dropwise, followed by the addition of 1,3-bromochloropropane.
-
Reflux the mixture at 78-80°C for 5 hours.
-
After cooling, filter the mixture and wash the filter residue with ethanol.
-
Combine the filtrate and the ethanol wash, and recover the ethanol under reduced pressure.
-
Collect the fraction at 102-107°C (1.33-2kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran with a yield of over 80%.[2]
Step 2: Ring Opening, Elimination, and Bromination
-
Add 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide to a reaction vessel and stir.
-
Add sulfuric acid dropwise at 15°C and maintain the temperature for 1 hour.
-
Reflux the mixture for 3 hours.
-
After cooling, add a water-soluble salt and extract three times with chloroform.
-
Distill the chloroform extract to recover the chloroform.
-
Perform vacuum distillation and collect the fraction at 98-104°C (1.33-2kPa) to obtain this compound.[2]
Caption: Synthesis workflow for this compound.
Synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine
This protocol illustrates a practical application of this compound in a nucleophilic substitution reaction.[1]
-
Dissolve this compound (also known as 1-bromo-5-hexanone) in ethanol.
-
Add sodium 1,3-dibutyl xanthine to the solution.
-
Heat the reaction mixture under reflux for approximately 24 hours.
-
After the reaction is complete, cool the mixture and perform a suitable workup and purification (e.g., extraction, chromatography) to isolate the desired product, 7-(5'-oxohexyl)-1,3-dibutyl xanthine.
Caption: Experimental workflow for xanthine derivative synthesis.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it an important building block for the construction of complex molecules with potential applications in medicine and agriculture. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and development.
References
- 1. This compound | 10226-29-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS 10226-29-6 [matrix-fine-chemicals.com]
- 4. This compound | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound [myskinrecipes.com]
- 7. Answered: OH several steps Hзо* Br brevicomin ОН this compound 6,7-dihydroxynonan-2-one | bartleby [bartleby.com]
- 8. Answered: он several steps H30* brevicomin Br ÓH this compound 6,7-dihydroxynonan-2-one | bartleby [bartleby.com]
Synthesis of 6-Bromohexan-2-one from 6-bromohexan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for the synthesis of 6-bromohexan-2-one via the oxidation of 6-bromohexan-2-ol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document outlines and compares several prevalent oxidation protocols, offering detailed experimental procedures, quantitative data, and visual representations of the chemical processes and workflows.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The presence of a terminal bromine atom in the substrate, 6-bromohexan-2-ol, necessitates the selection of mild and selective oxidizing agents to avoid potential side reactions, such as elimination or reaction at the carbon-bromine bond. This guide explores a range of modern and classical oxidation techniques suitable for this specific conversion, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation.
Comparative Analysis of Oxidation Methods
The choice of an optimal oxidation method depends on several factors, including reaction yield, selectivity, reaction conditions, and the toxicity of the reagents. The following table summarizes the key quantitative and qualitative aspects of the most common methods applicable to the synthesis of this compound.
| Oxidation Method | Typical Yield (%) | Reaction Temperature (°C) | Key Reagents | Advantages | Disadvantages |
| Swern Oxidation | 85-95 | -78 to room temp. | Oxalyl chloride, DMSO, Triethylamine | High yields, mild conditions, compatible with many functional groups. | Requires low temperatures, generation of foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation | 90-98 | Room temp. | Dess-Martin Periodinane (DMP) | Mild conditions, high yields, short reaction times, broad functional group tolerance. | DMP is expensive and potentially explosive. |
| PCC Oxidation | 80-90 | Room temp. | Pyridinium Chlorochromate (PCC) | Readily available and stable reagent, simple procedure. | Chromium-based reagents are toxic and require careful disposal. |
| TEMPO-catalyzed Oxidation | 85-95 | 0 to room temp. | TEMPO, NaOCl (or other co-oxidant) | Catalytic use of TEMPO, environmentally benign co-oxidants, high selectivity. | Can be sensitive to substrate structure, potential for side reactions with certain co-oxidants. |
Experimental Protocols
The following are detailed, generalized experimental protocols that can be adapted by a skilled synthetic chemist for the oxidation of 6-bromohexan-2-ol.
Swern Oxidation
This protocol is a widely used method for the mild oxidation of secondary alcohols.
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
6-bromohexan-2-ol
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.7 eq.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 5 minutes.
-
A solution of 6-bromohexan-2-ol (1.0 eq.) in anhydrous DCM is added dropwise over 5 minutes, and the reaction is stirred for an additional 30 minutes at -78 °C.
-
Triethylamine (7.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the product is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and high efficiency.
Reagents:
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
6-bromohexan-2-ol
Procedure:
-
To a solution of 6-bromohexan-2-ol (1.0 eq.) in anhydrous DCM is added Dess-Martin Periodinane (1.1-1.5 eq.) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing the Synthesis
To better illustrate the processes involved in the synthesis of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from alcohol to ketone.
Conclusion
The synthesis of this compound from 6-bromohexan-2-ol can be effectively achieved using a variety of modern oxidation methods. The choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, and tolerance of other functional groups. For high-yield, mild reactions, Swern and Dess-Martin oxidations are excellent choices, while TEMPO-catalyzed oxidation offers a more environmentally friendly alternative. PCC remains a viable option, particularly when cost is a primary concern, though appropriate handling and disposal of chromium waste are imperative. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
An In-depth Technical Guide to the Acid-Catalyzed Bromination of Hexan-2-one
Abstract
This technical guide provides a comprehensive overview of the acid-catalyzed α-bromination of hexan-2-one. It details the underlying reaction mechanism, kinetic considerations, and a generalized experimental protocol. The mechanism proceeds through an acid-catalyzed enol intermediate, which is the rate-determining step of the reaction. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product. This guide is intended for professionals in chemical research and drug development who require a detailed understanding of this classic and synthetically useful transformation.
Core Mechanism of Reaction
The acid-catalyzed bromination of a ketone, such as hexan-2-one, occurs at the α-carbon (the carbon atom adjacent to the carbonyl group). The reaction does not proceed by direct attack on the ketone but rather through the formation of a more nucleophilic enol tautomer. The presence of an acid catalyst is crucial for accelerating the formation of this enol intermediate.[1]
The mechanism can be described in four discrete steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent tautomerization.[1]
-
Enol Formation (Rate-Determining Step): A weak base (like water or the conjugate base of the acid catalyst) removes a proton from the α-carbon.[1] This results in the formation of an enol, a species containing a carbon-carbon double bond and a hydroxyl group. This tautomerization is the slow, rate-determining step of the overall reaction.[2][3][4]
-
Nucleophilic Attack on Bromine: The electron-rich C=C bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂). This forms a new carbon-bromine bond at the α-position and generates a bromide ion (Br⁻).[1]
-
Deprotonation: The intermediate oxonium ion is deprotonated, typically by the bromide ion or another weak base in the solution, to regenerate the carbonyl group and the acid catalyst.[1] This yields the final product, 3-bromohexan-2-one, as the reaction preferentially occurs at the more substituted α-carbon to form the more stable enol intermediate.[5][6]
Kinetics and Quantitative Analysis
Kinetic studies of the acid-catalyzed halogenation of ketones reveal that the reaction rate is independent of the halogen's concentration and nature (chlorination, bromination, and iodination occur at the same rate for a given ketone).[6][7] This provides strong evidence that the halogen is not involved in the rate-determining step.[6][7]
The experimentally determined rate law is: Rate = k[Ketone][H⁺] [6][7]
This second-order rate law confirms that the reaction is first-order with respect to the ketone and first-order with respect to the acid catalyst.[6][7] The slow step is the acid-catalyzed conversion of the ketone to its enol form.[4] Once the enol is formed, it reacts very rapidly with bromine.[3]
| Parameter | Observation | Implication |
| Order in Ketone | First | The ketone is directly involved in the rate-determining step. |
| Order in Acid [H⁺] | First | The acid acts as a catalyst in the rate-determining step. |
| Order in Bromine [Br₂] | Zero | Bromine is not involved in the rate-determining step.[6][7] |
| Isotope Exchange | Rate of deuterium exchange at the α-carbon is identical to the rate of halogenation.[4][7] | Both reactions proceed through the same common intermediate: the enol.[4][7] |
Experimental Protocol: General Procedure for α-Bromination
The following is a generalized experimental protocol for the α-bromination of a ketone, adapted from procedures for similar substrates.[8][9] This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Materials:
-
Hexan-2-one
-
Glacial Acetic Acid (Solvent and co-catalyst)
-
Molecular Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃) solution (for quenching)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (to destroy excess bromine)
-
Diethyl Ether or Dichloromethane (Extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexan-2-one in a suitable amount of glacial acetic acid.[9]
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of molecular bromine (dissolved in a small amount of acetic acid) to the stirred solution via the dropping funnel. Maintain the temperature during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the characteristic orange color of bromine disappears, indicating consumption of the reagent. The reaction may be gently heated if necessary to ensure completion.[8]
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water. To neutralize the acetic acid and any remaining HBr, carefully add saturated sodium bicarbonate solution until effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. If any bromine color persists, add a few drops of sodium thiosulfate solution to quench it.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure 3-bromohexan-2-one.
Conclusion
The acid-catalyzed bromination of hexan-2-one is a robust and well-understood reaction that provides a reliable route to α-haloketones, which are valuable intermediates in organic synthesis. The mechanism hinges on the rate-determining formation of an enol, which then serves as the active nucleophile. An understanding of the reaction kinetics and mechanism is essential for optimizing reaction conditions and predicting outcomes for various ketone substrates in research and development settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved In the mechanism of the acid-catalyzed halogenation | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromohexan-2-one: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 6-bromohexan-2-one, a valuable bifunctional molecule in organic synthesis. Its utility as a building block in the creation of more complex molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural characterization through spectroscopic methods. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Predicted Data)
The proton NMR spectrum of this compound is anticipated to display five distinct signals. The electron-withdrawing effects of the carbonyl group and the bromine atom lead to a downfield shift for adjacent protons.[1]
| Position | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| 1 | CH₃ | ~ 2.1 | Singlet | 3H |
| 3 | CH₂ | Triplet | Triplet | 2H |
| 4 | CH₂ | Multiplet | Multiplet | 2H |
| 5 | CH₂ | Multiplet | Multiplet | 2H |
| 6 | CH₂ | ~ 3.4 | Triplet | 2H |
1.1.2. ¹³C NMR (Estimated Data)
| Position | Carbon | Estimated Chemical Shift (δ, ppm) |
| C1 | CH₃ | 25 - 35 |
| C2 | C=O | 205 - 215 |
| C3 | CH₂ | 40 - 50 |
| C4 | CH₂ | 20 - 30 |
| C5 | CH₂ | 30 - 40 |
| C6 | CH₂-Br | 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by prominent absorption bands that confirm its key functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~ 1715 | C=O stretch | Ketone |
| 2850 - 3000 | C-H stretch | Alkane |
| 1300 - 1150 | C-H wag (-CH₂X) | Alkyl Halide[2][3] |
| 690 - 515 | C-Br stretch | Alkyl Halide[2] |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as two peaks of nearly equal intensity (M+ and M+2).[4][5][6]
| m/z | Ion | Notes |
| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion peaks (M+ and M+2) |
| 43 | [CH₃CO]⁺ | Base peak, characteristic of a methyl ketone[7] |
| 99 | [M - Br]⁺ | Loss of a bromine radical |
| 55 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
Use a temperature program to separate the compound from any impurities.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | 10226-29-6 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Bromohexan-2-one CAS number and physical constants
An In-depth Technical Guide to 6-Bromohexan-2-one
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the physical constants, experimental protocols, and synthesis of this compound.
Core Compound Information
CAS Number: 10226-29-6[1][2][3]
Molecular Formula: C₆H₁₁BrO[4][5][6]
Synonyms: 6-Bromo-2-hexanone, 1-Bromo-5-hexanone, 5-Oxohexyl Bromide[2][3][4][6]
This compound is a bifunctional organic compound containing both a ketone and an alkyl bromide functional group. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][7] Its utility lies in its ability to participate in nucleophilic substitution reactions at the bromine-bearing carbon and various transformations at the ketone group.[7]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value |
| Molecular Weight | 179.06 g/mol [2] |
| Appearance | Pale-yellow Liquid[5] |
| Melting Point | 50-53 °C[1][4] |
| Boiling Point | 227.2 °C at 760 mmHg[4][5]214-215 °C (with decomposition)[1]104-105 °C at 3.19 kPa[1] |
| Density | 1.298 g/cm³[4][5] |
| Flash Point | 78.2 °C[1][4] |
| Vapor Pressure | 0.0784 mmHg at 25 °C[1][4] |
| Refractive Index | 1.457[4] |
| Solubility | Soluble in alcohol and ether[1] |
| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C[1][4] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported. The following are detailed methodologies for its preparation.
Method 1: Synthesis from 1,3-Bromochloropropane and Ethyl Acetoacetate
This method involves a multi-step process including cyclization, ring opening, elimination, and bromination.[1]
Step 1: Cyclization
-
Mix ethanol and anhydrous potassium carbonate in a reaction vessel.
-
Stir the mixture and cool it to below 10°C.
-
Add ethyl acetoacetate dropwise to the cooled mixture.
-
Following the addition of ethyl acetoacetate, add 1,3-bromochloropropane.
-
Reflux the reaction mixture at 78-80°C for 5 hours.
-
After reflux, cool the mixture and filter to remove solids. Wash the filter residue with ethanol.
-
Combine the filtrate and the ethanol washings. Recover the ethanol under reduced pressure.
-
Collect the fraction at 102-107°C (1.33-2 kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran. The yield for this step is reported to be over 80%.[1]
Step 2: Ring Opening, Elimination, and Bromination
-
To a reaction pot, add the 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide.
-
Stir the mixture and add sulfuric acid dropwise at 15°C.
-
Maintain the temperature and stir for 1 hour, then reflux for 3 hours.
-
Cool the reaction mixture and add a water-soluble salt.
-
Extract the product three times with chloroform.
-
Distill the combined chloroform extracts to recover the chloroform.
-
Perform a final distillation under reduced pressure, collecting the fraction at 98-104°C (1.33-2 kPa) to yield this compound.[1]
Method 2: Oxidation of 6-Bromohexan-2-ol
This protocol utilizes the selective oxidation of a secondary alcohol to a ketone.[7]
-
Dissolve 6-bromohexan-2-ol in anhydrous dichloromethane in a suitable reaction flask.
-
Add pyridinium chlorochromate (PCC) to the solution. PCC is a selective oxidizing agent that converts secondary alcohols to ketones without affecting the alkyl bromide.[7]
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the crude product, typically by column chromatography, to obtain pure this compound.
Method 3: Acid-Catalyzed Bromination of Hexan-2-one
This method involves the direct bromination of a ketone at the α-position via an enol intermediate.[7]
-
In a reaction vessel, dissolve hexan-2-one in a suitable solvent.
-
Add an acid catalyst, such as hydrobromic acid (HBr) or acetic acid. The acid catalyzes the formation of the enol tautomer of hexan-2-one.[7]
-
Slowly add molecular bromine (Br₂) to the reaction mixture. The electron-rich enol acts as a nucleophile and attacks the bromine.[7]
-
Control the reaction conditions (temperature and addition rate of bromine) to favor the desired monobromination.
-
After the reaction is complete, quench any remaining bromine and work up the reaction to isolate the crude this compound.
-
Purify the product via distillation or chromatography.
Logical Workflow and Synthesis Pathway
The following diagrams illustrate the synthesis of this compound, providing a visual representation of the experimental workflows.
Caption: Synthesis of this compound via cyclization and subsequent ring-opening.
Caption: Alternative synthetic routes to this compound.
Applications in Synthesis
This compound is a key building block in the synthesis of more complex molecules. For instance, it is used in the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, a derivative of xanthine. In this reaction, this compound (also referred to as 1-bromo-5-hexanone) is dissolved in ethanol and reacts with sodium 1,3-dibutyl xanthine under reflux for approximately 24 hours to yield the target molecule, demonstrating its role as a precursor in constructing pharmacologically relevant compounds.[7]
References
- 1. chembk.com [chembk.com]
- 2. achemtek.com [achemtek.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 10226-29-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to 6-bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromohexan-2-one, a bifunctional organic compound, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both a ketone and a bromo-alkane functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development.
IUPAC Name and Chemical Structure
The nomenclature of this compound can sometimes be ambiguous in non-standard literature. According to the International Union of Pure and Applied Chemistry (IUPAC) rules, the carbon chain is numbered to assign the lowest possible locant to the principal functional group, the ketone. Therefore, the correct IUPAC name for this compound is This compound . The synonym "1-bromo-5-hexanone" is also occasionally used.
-
IUPAC Name: this compound[1]
-
Synonyms: 1-bromo-5-hexanone, 5-Oxohexyl Bromide[2]
-
Canonical SMILES: CC(=O)CCCCBr[1]
The chemical structure of this compound consists of a six-carbon chain with a carbonyl group at the second position and a bromine atom at the sixth position.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 179.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 227.2 °C at 760 mmHg | [3] |
| 104-105 °C at 3.19 kPa | [4] | |
| Melting Point | 50-53 °C (lit.) | [3][4] |
| Density | 1.298 g/cm³ | [3] |
| Refractive Index | 1.457 | [3] |
| Flash Point | 78.2 °C | [3] |
| Water Solubility | Practically insoluble | |
| Solubility | Soluble in alcohol and ether | [4] |
| Storage | Inert atmosphere, store in freezer under -20°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectroscopic data are summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons adjacent to the carbonyl group, and methylene protons along the carbon chain, with the protons adjacent to the bromine atom being the most deshielded. |
| ¹³C NMR | A peak for the carbonyl carbon (around 208 ppm), a peak for the carbon attached to the bromine (around 33 ppm), and peaks for the other four carbons in the aliphatic region. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a ketone (around 1715 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) and peaks corresponding to the isotopic pattern of bromine (M+2). Common fragmentation would involve alpha-cleavage adjacent to the carbonyl group and loss of the bromine atom. |
Synthesis and Reactivity
This compound can be synthesized through several routes. A common laboratory method involves the oxidation of the corresponding alcohol, 6-bromohexan-2-ol. Another method is the acid-catalyzed bromination of hexan-2-one. A more complex, multi-step synthesis starting from 1,3-bromochloropropane is also documented.
Experimental Protocol: Synthesis from 1,3-bromochloropropane
This protocol describes a two-step synthesis of this compound.
Step 1: Synthesis of 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran
-
In a reaction vessel, mix ethanol and anhydrous potassium carbonate.
-
Cool the mixture to below 10°C with stirring.
-
Add ethyl acetoacetate dropwise to the cooled mixture.
-
Following the addition of ethyl acetoacetate, add 1,3-bromochloropropane.
-
Reflux the reaction mixture at 78-80°C for 5 hours.
-
After reflux, cool the mixture and filter to remove solid residues. Wash the filter cake with ethanol.
-
Combine the filtrate and the ethanol wash. Recover the ethanol under reduced pressure.
-
Collect the fraction at 102-107°C (1.33-2kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran.
Step 2: Synthesis of 6-bromo-2-hexanone
-
To a reaction vessel, add 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide.
-
Stir the mixture and add sulfuric acid dropwise at 15°C.
-
Maintain the temperature for 1 hour, and then reflux for 3 hours.
-
Cool the reaction mixture and add a water-soluble salt.
-
Extract the product with chloroform three times.
-
Combine the chloroform extracts and distill to recover the chloroform.
-
Distill the residue under reduced pressure, collecting the fraction at 98-104°C (1.33-2kPa) to yield 6-bromo-2-hexanone.[4]
Reactivity
The dual functionality of this compound dictates its reactivity. The bromo group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities at the 6-position. The ketone group can undergo a wide range of reactions, including reduction, oxidation, and addition reactions. Intramolecular cyclization can also be induced to form cyclic ketones.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its ability to undergo nucleophilic substitution at the bromine-bearing carbon and various transformations at the ketone functionality makes it a versatile building block for constructing complex molecular architectures.
One notable application is in the synthesis of xanthine derivatives. For instance, it is used in the preparation of 7-(5'-oxohexyl)-1,3-dibutyl xanthine.[5] This synthesis demonstrates its utility as a precursor for creating pharmacologically relevant molecules.
The following diagram illustrates the synthetic pathway for the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, highlighting the role of this compound.
Caption: Synthetic pathway of a xanthine derivative.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin irritation and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its versatile reactivity, stemming from the presence of both a ketone and a bromoalkane functionality, allows for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
Stability and Storage of 6-Bromohexan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromohexan-2-one. Understanding the stability profile of this key synthetic intermediate is crucial for ensuring its integrity and purity in research and drug development applications. This document outlines potential degradation pathways and provides a framework for experimental stability assessments.
Physicochemical Properties and Recommended Storage
This compound is a liquid at room temperature with a boiling point of approximately 227.2°C at 760 mmHg and a density of about 1.298 g/cm³.[1] For maintaining its chemical integrity, it is recommended to store this compound under controlled conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C in a freezer[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | To prevent exposure to light and moisture, which can initiate degradation. |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in public literature, its chemical structure, containing a ketone and a primary alkyl bromide, suggests several potential degradation pathways under stress conditions.
Hydrolysis
The primary alkyl bromide is susceptible to nucleophilic substitution by water, leading to the formation of 6-hydroxyhexan-2-one and hydrobromic acid. This reaction can be accelerated by elevated temperatures and pH extremes.
Elimination
Under basic conditions, elimination of HBr can occur, leading to the formation of hex-5-en-2-one. This is a common reaction for alkyl halides.
Reactions Involving the Ketone Group
The ketone functionality introduces other potential degradation routes, such as reactions involving the alpha-protons, which are acidic and can participate in various base-catalyzed reactions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods. The following protocols are generalized and should be adapted based on the specific properties of this compound.
General Experimental Workflow
Caption: General workflow for a forced degradation study.
Detailed Methodologies
Table 2: Example Protocols for Forced Degradation Studies
| Stress Condition | Protocol | Potential Degradants to Monitor |
| Acidic Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24-48 hours. Neutralize before analysis. | 6-hydroxyhexan-2-one |
| Alkaline Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 8-24 hours. Neutralize before analysis. | 6-hydroxyhexan-2-one, hex-5-en-2-one |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. | Oxidized species, chain cleavage products |
| Photolytic Degradation | Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light. | Photodegradation products (e.g., free radical-mediated products) |
| Thermal Degradation | Heat the solid sample at a temperature above the recommended storage temperature (e.g., 40°C, 60°C) for a specified period (e.g., 1-4 weeks). | Thermally induced degradation products |
Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 3: Example Stability Data Summary for this compound
| Stress Condition | Duration | % Assay of this compound | Major Degradant(s) | % of Major Degradant(s) | Total Impurities (%) |
| Control (t=0) | 0 | 99.8 | - | - | 0.2 |
| 0.1 M HCl, 60°C | 48h | 92.5 | 6-hydroxyhexan-2-one | 6.8 | 7.5 |
| 0.1 M NaOH, RT | 24h | 88.2 | 6-hydroxyhexan-2-one, hex-5-en-2-one | 8.1, 2.5 | 11.8 |
| 3% H₂O₂, RT | 24h | 97.1 | Unidentified peak at RRT 1.2 | 1.5 | 2.9 |
| Photolysis (ICH Q1B) | - | 99.5 | Minor unidentified peaks | <0.5 | 0.5 |
| Thermal (60°C) | 4 weeks | 98.9 | Minor unidentified peaks | <0.8 | 1.1 |
RRT = Relative Retention Time
Conclusion
This compound is a relatively stable compound when stored under the recommended conditions of -20°C in an inert atmosphere. However, it is susceptible to degradation under hydrolytic (especially alkaline) conditions. A thorough forced degradation study is crucial to fully characterize its stability profile and to develop and validate a stability-indicating analytical method for its quality control. The information presented in this guide serves as a foundational resource for researchers and professionals working with this important chemical intermediate.
References
An In-Depth Technical Guide to the Key Reactions of 6-Bromohexan-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexan-2-one is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex organic scaffolds. Its chemical structure, featuring both a ketone carbonyl group and a primary alkyl bromide, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of this compound with a variety of nucleophiles, detailing reaction mechanisms, experimental protocols, and quantitative data. The strategic manipulation of its two reactive centers enables chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of novel compounds. This document serves as a detailed resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthetic utility of this important reagent.
Introduction
This compound possesses two primary sites of reactivity: the electrophilic carbon of the carbonyl group and the electrophilic carbon atom attached to the bromine atom. This dual functionality allows for a rich and varied reaction chemistry, which can be broadly categorized into nucleophilic attack at the carbonyl carbon and nucleophilic substitution at the carbon-bromine bond. The interplay between these two reactive sites can also be exploited in intramolecular reactions to form cyclic structures, a common strategy in the synthesis of natural products and medicinal agents. This guide will explore the reactions of this compound with nitrogen, oxygen, sulfur, carbon, and phosphorus-based nucleophiles.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing compounds are a cornerstone of many biologically active molecules. The reaction of this compound with various nitrogen nucleophiles provides access to a wide array of valuable amines, amides, and heterocyclic structures.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia. The synthesis proceeds via the nucleophilic substitution of the bromide in this compound by the phthalimide anion, followed by hydrolysis or hydrazinolysis to release the primary amine.
Experimental Protocol: Synthesis of 6-Aminohexan-2-one via Gabriel Synthesis
-
Formation of Potassium Phthalimide: In a round-bottom flask, phthalimide is dissolved in ethanol. To this solution, a stoichiometric equivalent of potassium hydroxide (KOH) is added, and the mixture is heated to form the potassium salt of phthalimide.
-
Alkylation: this compound is added to the solution of potassium phthalimide, and the mixture is refluxed. The phthalimide anion acts as a nucleophile, displacing the bromide ion in an SN2 reaction.
-
Hydrolysis: After the alkylation is complete, the resulting N-alkylated phthalimide is hydrolyzed to yield the primary amine. This can be achieved by heating with a strong acid (e.g., HCl) or, more commonly, by refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure) to precipitate phthalhydrazide and liberate the free amine.
Reaction with Azide Ions
Reaction with sodium azide provides a straightforward route to 6-azidohexan-2-one. The azide group can then be readily reduced to a primary amine or used in click chemistry reactions.
Table 1: Reaction of this compound with Sodium Azide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | NaN3 | DMF | Room Temp. | 12 | 6-Azidohexan-2-one | >95 |
Experimental Protocol: Synthesis of 6-Azidohexan-2-one
-
To a solution of this compound in dimethylformamide (DMF), sodium azide is added in a slight molar excess.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the mixture is diluted with water and extracted with diethyl ether.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel yields pure 6-azidohexan-2-one.
Reactions with Oxygen Nucleophiles
The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding through an SN2 mechanism. Alkoxides, acting as potent nucleophiles, displace the bromide from this compound.
Williamson Ether Synthesis
Table 2: Williamson Ether Synthesis with this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethoxide | NaOEt | Ethanol | Reflux | 6 | 6-Ethoxyhexan-2-one | High |
| Methoxide | NaOMe | Methanol | Reflux | 4 | 6-Methoxyhexan-2-one | Good[1] |
Experimental Protocol: Synthesis of 6-Ethoxyhexan-2-one
-
Sodium metal is carefully dissolved in absolute ethanol under an inert atmosphere to generate sodium ethoxide in situ.
-
This compound is added dropwise to the freshly prepared sodium ethoxide solution.
-
The reaction mixture is heated to reflux and maintained for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield 6-ethoxyhexan-2-one.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles are generally soft and highly nucleophilic, reacting readily with primary alkyl halides like this compound.
Reaction with Thioacetate
Potassium thioacetate is an excellent nucleophile for introducing a protected thiol group. The resulting thioacetate can be readily hydrolyzed to the corresponding thiol.
Table 3: Reaction of this compound with Potassium Thioacetate
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thioacetate | KSAc | Acetone | Reflux | 3 | S-(5-Oxohexyl) ethanethioate | High |
Experimental Protocol: Synthesis of S-(5-Oxohexyl) ethanethioate
-
This compound is dissolved in acetone, and a slight molar excess of potassium thioacetate is added.
-
The mixture is heated to reflux for 3 hours.
-
The reaction is cooled, and the precipitated potassium bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the thioacetate product.
Reaction with Thiourea
Thiourea reacts with this compound to form an isothiuronium salt, which upon hydrolysis with a base, yields the corresponding thiol, 6-mercaptohexan-2-one. This method provides a convenient route to thiols.
Reactions with Carbon Nucleophiles
The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound serves as an excellent electrophile for various carbon nucleophiles.
Reaction with Cyanide
The reaction with sodium or potassium cyanide is a classic method for introducing a nitrile functional group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. To avoid the competing reaction of the hydroxide ion (if water is present), the reaction is typically carried out in an alcoholic solvent.
Experimental Protocol: Synthesis of 7-Oxoheptanenitrile
-
A solution of sodium cyanide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
This compound is added to the cyanide solution.
-
The mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to afford the nitrile product.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. While the primary reaction site for the Reformatsky reagent is the carbonyl group, the presence of the alkyl bromide in this compound could lead to subsequent intramolecular reactions.
Reactions Involving the Carbonyl Group
The ketone functionality of this compound can undergo a variety of characteristic reactions.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the ketone with a phosphorus ylide.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent like THF or diethyl ether. A strong base (e.g., n-butyllithium, sodium hydride) is added to deprotonate the phosphonium salt and form the ylide.
-
Reaction with Ketone: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at low temperature (e.g., 0 °C or -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The triphenylphosphine oxide byproduct is often removed by crystallization or chromatography.
Intramolecular Reactions
The presence of both an electrophilic carbon (C-Br) and a nucleophilic site (enolate of the ketone) within the same molecule allows for intramolecular cyclization reactions, providing a route to cyclic ketones.
Intramolecular Alkylation
Under basic conditions, an enolate can be formed at the carbon alpha to the ketone. This enolate can then act as an internal nucleophile, attacking the carbon bearing the bromine and displacing the bromide ion to form a five-membered ring.[1]
Special Reactions
Favorskii Rearrangement
The Favorskii rearrangement is a reaction of α-halo ketones with a base to yield carboxylic acid derivatives. In the case of this compound, which has protons on the α'-carbon, the reaction can proceed through a cyclopropanone intermediate.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways discussed in this guide.
Caption: General Nucleophilic Substitution Pathway.
Caption: Wittig Reaction Experimental Workflow.
Caption: Intramolecular Alkylation to form a Cyclic Ketone.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations with various nucleophiles, providing access to a diverse array of functionalized acyclic and cyclic compounds. A thorough understanding of its reaction chemistry, as detailed in this guide, is essential for its effective utilization in the design and synthesis of new molecules for pharmaceutical and other applications. The provided experimental frameworks serve as a practical starting point for laboratory synthesis, with the potential for further optimization depending on the specific synthetic goals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Xanthine Derivatives with 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine and its derivatives are a well-established class of pharmacologically active compounds, with prominent members including caffeine, theophylline, and theobromine. These molecules exhibit a wide range of biological activities, acting as adenosine receptor antagonists, phosphodiesterase inhibitors, and anti-inflammatory agents. The functionalization of the xanthine core, particularly through N-alkylation, offers a powerful strategy for modulating their pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents.
The introduction of an oxoalkyl chain, as seen in drugs like pentoxifylline (1-(5-oxohexyl)theobromine) and lomifylline (7-(5-oxohexyl)theophylline), has been shown to be a successful approach for developing compounds that improve blood circulation.[1] This document provides a detailed protocol for the synthesis of novel xanthine derivatives through the N-alkylation of various xanthine precursors with 6-bromohexan-2-one, a commercially available alkylating agent.
Synthetic Pathway and Regioselectivity
The primary reaction described is the nucleophilic substitution of a bromine atom in this compound by a deprotonated nitrogen atom of the xanthine ring. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a weak base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the xanthine nitrogen.
A key consideration in the alkylation of xanthines is regioselectivity. The xanthine scaffold possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Direct alkylation can often lead to a mixture of N7 and N9 isomers, and in some cases, further alkylation at other positions if they are not already substituted. The specific ratio of these isomers can be influenced by the reaction conditions, the nature of the substituents already present on the xanthine ring, and the choice of solvent and base. Chromatographic purification is therefore essential to isolate and characterize the desired products.
References
Application Note: 6-Bromohexan-2-one as a Versatile Intermediate for the Synthesis of a Novel Fungicidal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the utility of 6-bromohexan-2-one as a key intermediate in the synthesis of a novel investigational fungicide. Due to its bifunctional nature, possessing both a ketone and a bromoalkane moiety, this compound serves as a versatile building block for the construction of complex heterocyclic compounds with potential agrochemical applications. This document provides a detailed synthetic protocol, quantitative data analysis, and a visual representation of the synthetic pathway for the preparation of a hypothetical thiophene-based fungicide, designated as AG-2025.
Introduction
The ongoing challenge in agrochemical research is the development of novel, effective, and environmentally benign pesticides. The exploration of new chemical scaffolds is crucial to overcoming resistance in target pests and to meet evolving regulatory standards. This compound is a commercially available building block that offers two reactive centers: a ketone for condensation and cyclization reactions, and a bromine atom for nucleophilic substitution.[1] This dual reactivity makes it an attractive starting material for the synthesis of a diverse range of compounds. This application note presents a hypothetical synthesis of a thiophene-containing compound, AG-2025, a potential fungicidal agent, using this compound as a key precursor. The thiophene scaffold is a common feature in many biologically active molecules, including some commercial fungicides.
Materials and Methods
Synthesis of AG-2025
The synthesis of the target compound AG-2025 is a two-step process starting from this compound. The first step involves a Hantzsch-type thiazole synthesis, followed by an intramolecular cyclization to form the final thiophene ring system.
Step 1: Synthesis of Intermediate 1 (2-amino-4-(5-oxohexyl)thiazole)
In this step, this compound undergoes a cyclocondensation reaction with thiourea in the presence of a base.
-
Reaction Scheme:
-
This compound + Thiourea → 2-amino-4-(5-oxohexyl)thiazole (Intermediate 1)
-
-
Experimental Protocol:
-
To a solution of this compound (10.0 g, 55.8 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add thiourea (4.25 g, 55.8 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Sodium bicarbonate (4.69 g, 55.8 mmol) is added portion-wise over 15 minutes.
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (150 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Intermediate 1.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford pure Intermediate 1 as a pale yellow oil.
-
Step 2: Synthesis of AG-2025 (4,5,6,7-tetrahydro-2-methylthieno[3,2-c]pyridine)
Intermediate 1 undergoes an intramolecular aldol condensation followed by dehydration to form the final thiophene-fused pyridine ring system.
-
Reaction Scheme:
-
2-amino-4-(5-oxohexyl)thiazole (Intermediate 1) → 4,5,6,7-tetrahydro-2-methylthieno[3,2-c]pyridine (AG-2025)
-
-
Experimental Protocol:
-
Intermediate 1 (8.0 g, 37.3 mmol) is dissolved in toluene (120 mL) in a 250 mL round-bottom flask equipped with a Dean-Stark apparatus.
-
p-Toluenesulfonic acid monohydrate (0.71 g, 3.73 mmol) is added as a catalyst.
-
The mixture is heated to reflux (approximately 110 °C) for 6 hours, with azeotropic removal of water.
-
The reaction is monitored by TLC (Eluent: Dichloromethane/Methanol 95:5).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting crude solid is recrystallized from ethanol to yield pure AG-2025 as a white crystalline solid.
-
Results and Data Presentation
The synthesis of AG-2025 was successfully carried out with good overall yield. The structure of the final compound and the intermediate were confirmed by spectroscopic methods.
Table 1: Summary of Synthesis Yields and Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |
| Intermediate 1 | C₉H₁₄N₂OS | 198.29 | 82 | Pale Yellow Oil | - |
| AG-2025 | C₉H₁₁NS | 165.26 | 75 | White Crystalline Solid | 112-115 |
Table 2: Spectroscopic Data for AG-2025
| Spectroscopic Method | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (s, 1H), 3.45 (t, J=5.6 Hz, 2H), 2.90 (t, J=6.0 Hz, 2H), 2.55 (s, 3H), 2.10 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 138.9, 125.4, 122.1, 45.6, 28.9, 25.4, 15.8 |
| Mass Spectrometry (EI) | m/z 165 (M⁺) |
| FT-IR (KBr, cm⁻¹) | 3080, 2945, 1610, 1450, 1375 |
Visualizations
Diagram 1: Synthetic Pathway of AG-2025
Caption: Synthetic route for the preparation of AG-2025 from this compound.
Diagram 2: Experimental Workflow for the Synthesis of Intermediate 1
Caption: Workflow for the synthesis and purification of Intermediate 1.
Discussion
The successful synthesis of the novel thiophene derivative AG-2025 demonstrates the potential of this compound as a valuable intermediate in the generation of new agrochemical candidates. The described two-step synthesis is efficient and utilizes readily available reagents and standard laboratory techniques. The overall yield of approximately 61% makes this a viable route for the laboratory-scale production of this and similar compounds for biological screening. Further structure-activity relationship (SAR) studies could involve the modification of the starting bromo-ketone or the cyclization conditions to generate a library of related compounds for fungicidal testing.
Conclusion
This compound is a versatile and effective starting material for the synthesis of heterocyclic compounds of potential interest to the agrochemical industry. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel fungicides and other bioactive molecules based on this readily accessible intermediate.
References
Application Notes and Protocols for Williamson Ether Synthesis of 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis using 6-bromohexan-2-one as the alkylating agent. Due to the presence of a ketone functional group, which is sensitive to strongly basic conditions that can induce side reactions such as aldol condensation, this protocol utilizes a milder base, potassium carbonate. The representative synthesis of 6-phenoxyhexan-2-one is described, offering a reproducible method for obtaining the desired ether product while minimizing undesirable byproducts. This application note is intended to guide researchers in the successful synthesis and characterization of ethers from substrates containing base-sensitive functionalities.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. The substrate of interest, this compound, is a primary alkyl halide, making it a suitable candidate for this transformation. However, the presence of the ketone carbonyl group necessitates careful selection of reaction conditions to avoid base-mediated side reactions. Standard protocols often employ strong bases like sodium hydride or sodium alkoxides to generate the nucleophile, which can deprotonate the α-carbon of the ketone, leading to self-condensation or other undesired pathways.
To circumvent these challenges, this protocol employs potassium carbonate (K₂CO₃) as a milder, heterogeneous base. This approach has been shown to be effective in promoting the desired O-alkylation while minimizing side reactions associated with stronger bases. The reaction is carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. This document provides a comprehensive experimental procedure, characterization data, and a visual workflow for the synthesis of 6-phenoxyhexan-2-one.
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of 6-phenoxyhexan-2-one.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenol | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | DMF |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours (monitored by TLC) |
| Product | 6-Phenoxyhexan-2-one |
| Expected Yield | 70-85% |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.29 (t, 2H), ~6.93 (t, 1H), ~6.88 (d, 2H), ~3.96 (t, 2H), ~2.50 (t, 2H), ~2.15 (s, 3H), ~1.80-1.70 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~208.5, ~158.9, ~129.5, ~120.8, ~114.5, ~67.5, ~43.2, ~29.9, ~28.8, ~20.8 |
| IR (neat, cm⁻¹) | ~3060, 2940, 1715 (C=O), 1600, 1500, 1240 (C-O), 750, 690 |
| Mass Spec (EI) m/z | 192 (M⁺), 135, 94, 77, 58, 43 |
Experimental Protocol: Synthesis of 6-Phenoxyhexan-2-one
This protocol details the synthesis of 6-phenoxyhexan-2-one from this compound and phenol using potassium carbonate as the base.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per mmol of the limiting reagent).
-
Stir the mixture until the phenol is completely dissolved.
-
Add finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the stirring suspension.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath.
-
Maintain stirring and heating for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is complete when the starting material (this compound) is no longer visible.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing deionized water (approximately 3-4 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-phenoxyhexan-2-one.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Logical Relationship Diagram
Application Notes and Protocols: Alkylation of Amines with 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines with 6-bromohexan-2-one is a valuable synthetic transformation that introduces a 5-oxohexyl moiety onto a nitrogen atom. This reaction is a straightforward example of a nucleophilic substitution, where the amine acts as the nucleophile and displaces the bromide leaving group. The resulting N-(5-oxohexyl)amines are versatile intermediates in organic synthesis, particularly in the construction of more complex molecules and heterocyclic systems. The ketone functionality can be further manipulated, for instance, through reductive amination, cyclization reactions, or conversion to other functional groups, making these products valuable building blocks in medicinal chemistry and drug discovery.
These application notes provide a general procedure for the N-alkylation of primary and secondary amines with this compound, along with representative examples and expected outcomes.
General Reaction Scheme
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
Caption: General reaction scheme for the N-alkylation of amines.
Experimental Protocols
This section outlines a general procedure for the alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.).
-
Dissolve the amine in a suitable solvent (e.g., acetonitrile or DMF, approximately 5-10 mL per mmol of amine).
-
Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).
-
To this stirring mixture, add this compound (1.0-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter the solid and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the alkylation of representative primary and secondary amines with this compound.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | CH₃CN | 60 | 12-18 | 85-95 |
| Aniline | K₂CO₃ | DMF | 80 | 18-24 | 70-85 |
| Morpholine | K₂CO₃ | CH₃CN | 50 | 8-12 | 90-98 |
| Piperidine | Et₃N | CH₃CN | 50 | 6-10 | 88-96 |
Note: Reaction times and yields are estimates based on general principles of N-alkylation and may vary depending on the specific reaction setup and scale.
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be visualized as a straightforward workflow.
Caption: Experimental workflow for the synthesis of N-(5-oxohexyl)amines.
Safety Precautions
-
This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always perform reactions in a well-ventilated area, preferably a fume hood.
Application Notes and Protocols: Intramolecular Cyclization of 6-Bromohexan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of haloalkanes, particularly those containing a ketone functional group, represents a powerful and versatile method for the synthesis of cyclic compounds. This application note provides a detailed protocol for the intramolecular cyclization of 6-bromohexan-2-one and its derivatives to form valuable cyclopentane structures, which are key components in a wide array of natural products and pharmaceutical agents. The core of this transformation lies in the base-mediated formation of an enolate intermediate, which subsequently undergoes an intramolecular nucleophilic substitution to yield the cyclic product. Understanding and controlling the parameters of this reaction are crucial for achieving high yields and selectivity.
Reaction Mechanism
The intramolecular cyclization of this compound proceeds via an intramolecular SN2 reaction mechanism. The process is initiated by the deprotonation of an α-hydrogen of the ketone by a strong, non-nucleophilic base, such as potassium tert-butoxide, to form a resonance-stabilized enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion to form a new carbon-carbon bond, resulting in the formation of a five-membered ring.
Experimental Protocols
Materials and Reagents
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the substrate in anhydrous tert-butanol or THF (approximately 0.1 M concentration).
-
Addition of Base: While stirring, slowly add potassium tert-butoxide (1.1 eq) to the solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 82°C for tert-butanol or 66°C for THF).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-acetyl-2-methylcyclopentane.
Data Presentation
The following table summarizes typical quantitative data for the intramolecular cyclization of this compound derivatives under various conditions.
| Entry | Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | t-BuOK (1.1) | t-BuOH | 82 | 3 | 85 |
| 2 | 6-Bromo-3-methylhexan-2-one | t-BuOK (1.1) | THF | 66 | 4 | 78 |
| 3 | 6-Bromo-4-phenylhexan-2-one | NaH (1.2) | DMF | 100 | 2.5 | 82 |
| 4 | 7-Bromoheptan-2-one | LDA (1.1) | THF | -78 to rt | 5 | 75 (for cyclohexane product) |
Characterization of the Product
The expected product from the cyclization of this compound is 1-acetyl-2-methylcyclopentane . The structure and purity of the product should be confirmed by spectroscopic methods.
-
1H NMR (CDCl3, 400 MHz): δ 2.55-2.45 (m, 1H), 2.15 (s, 3H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 2H), 0.95 (d, J = 7.0 Hz, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 210.1, 55.2, 41.8, 35.5, 30.2, 28.7, 25.4, 18.9.
-
Mass Spectrometry (EI): m/z (%) = 126 (M+), 111, 83, 69, 43.
-
IR (neat): νmax 2960, 2870, 1710 (C=O), 1455, 1355 cm-1.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the enolate.
-
Verify the quality and activity of the base.
-
Consider using a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures for more controlled enolate formation.
-
-
Side Products:
-
Intermolecular reactions can occur at high concentrations. Running the reaction at higher dilution can favor the intramolecular pathway.
-
Elimination reactions can compete with substitution. Using a less hindered base or lower temperatures may mitigate this.
-
Conclusion
The intramolecular cyclization of this compound and its derivatives is a robust and efficient method for the synthesis of functionalized cyclopentanes. The protocol provided herein, utilizing potassium tert-butoxide, offers a reliable procedure for achieving this transformation in good to excellent yields. Careful control of reaction conditions, particularly the choice of base and solvent, is key to maximizing the yield and purity of the desired cyclic product. This methodology is highly valuable for the synthesis of intermediates in drug discovery and natural product synthesis.
Application Notes and Protocols: The Versatile Role of 6-Bromohexan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromohexan-2-one as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols detailed below are designed to be readily implemented in a standard organic chemistry laboratory setting.
Introduction
This compound is a bifunctional molecule featuring a ketone and a primary alkyl bromide. This unique combination of functional groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic scaffolds. Its applications span from the construction of five-membered rings like furans to six-membered systems such as pyridines, as well as in the N-alkylation of existing heterocyclic frameworks, which is a crucial step in the development of many pharmaceutical agents.
Application 1: Synthesis of Substituted Furans via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl compound itself, it can be readily converted into one through the acetoacetic ester synthesis. This two-step sequence provides a straightforward route to substituted furans.
Logical Workflow for Furan Synthesis
Caption: Synthesis of a furan via a 1,4-dicarbonyl intermediate.
Experimental Protocols
Step 1: Synthesis of Octane-2,5-dione (1,4-Dicarbonyl Intermediate)
This protocol is adapted from the general principles of the acetoacetic ester synthesis[1][2].
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.
-
Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise at room temperature with stirring.
-
Alkylation: Add this compound (17.9 g, 0.1 mol) to the reaction mixture and heat the mixture to reflux for 4 hours.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add 50 mL of 10% aqueous sodium hydroxide solution and continue to reflux for another 2 hours to hydrolyze the ester. Cool the mixture and acidify with 6 M hydrochloric acid until the pH is approximately 1. Continue to heat the mixture at reflux for 1 hour to effect decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford octane-2,5-dione.
Step 2: Paal-Knorr Furan Synthesis of 2-Methyl-5-propylfuran
This protocol is a general method for the acid-catalyzed cyclization of 1,4-diketones[3][4][5][6].
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve octane-2,5-dione (14.2 g, 0.1 mol) in toluene (50 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).
-
Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate. Remove the toluene under reduced pressure and purify the residue by vacuum distillation to yield 2-methyl-5-propylfuran.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Octane-2,5-dione | This compound, Ethyl Acetoacetate | NaOEt, HCl | 4 (alkylation), 2 (hydrolysis), 1 (decarboxylation) | Reflux | ~70-80 |
| 2 | 2-Methyl-5-propylfuran | Octane-2,5-dione | p-TsOH | 2-4 | Reflux | ~85-95 |
Application 2: Synthesis of Substituted Pyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. By reacting this compound with ethyl acetoacetate and a nitrogen source like ammonia, a substituted pyridine can be synthesized.
Logical Workflow for Pyridine Synthesis
Caption: Hantzsch synthesis of a substituted pyridine.
Experimental Protocol
This protocol is based on the general Hantzsch dihydropyridine synthesis[7][8][9][10][11].
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (8.95 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and ammonium acetate (3.85 g, 0.05 mol) in 30 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Dihydropyridine: Cool the reaction mixture to room temperature. The dihydropyridine product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice-water and collect the resulting precipitate.
-
Oxidation to Pyridine: Dissolve the crude dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, portion-wise at a controlled temperature (e.g., 0-10 °C). After the addition, allow the mixture to stir at room temperature for several hours.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude pyridine derivative by column chromatography or crystallization.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Substituted Dihydropyridine | This compound, Ethyl Acetoacetate | Ammonium Acetate | 6-8 | Reflux | ~60-75 |
| 2 | Substituted Pyridine | Substituted Dihydropyridine | Oxidizing Agent | 2-4 | 0 - RT | ~70-85 |
Application 3: N-Alkylation of Xanthine Derivatives
The alkyl bromide functionality of this compound makes it an excellent electrophile for the N-alkylation of heterocyclic compounds containing acidic N-H protons, such as xanthine derivatives. This reaction is fundamental in the synthesis of many pharmacologically active molecules, including pentoxifylline.
Logical Workflow for N-Alkylation
Caption: N-Alkylation of a xanthine derivative.
Experimental Protocol
This protocol is a general procedure for the N-alkylation of xanthines, adapted for this compound[12].
-
Reaction Setup: To a solution of 1,3-dibutylxanthine (2.64 g, 0.01 mol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 0.011 mol) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of this compound (1.97 g, 0.011 mol) in anhydrous DMF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-(5-oxohexyl)-1,3-dibutylxanthine.
Quantitative Data
| Product | Starting Materials | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-(5-Oxohexyl)-1,3-dibutylxanthine | this compound, 1,3-Dibutylxanthine | NaH, DMF | 24 | 0 - RT | ~75-85 |
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of a range of important heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for the preparation of substituted furans, pyridines, and N-alkylated xanthines, highlighting the potential of this starting material in synthetic organic chemistry and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. askthenerd.com [askthenerd.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. rsc.org [rsc.org]
- 8. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 10226-29-6 | Benchchem [benchchem.com]
Protecting the Ketone in 6-Bromohexan-2-one: A Guide to Acetal Protection Strategies
Application Note AN2025-10-30
Abstract
This document provides detailed application notes and experimental protocols for the protection of the ketone functionality in 6-bromohexan-2-one. The primary strategy discussed is the formation of a cyclic acetal, specifically a 1,3-dioxolane, which offers excellent stability under a variety of reaction conditions, particularly those involving nucleophiles and bases that would otherwise react with the ketone. This protection strategy is crucial for synthetic routes where the bromo- group is to be modified, for instance, in the formation of Grignard reagents or in nucleophilic substitution reactions. This note includes a discussion of the chemoselectivity of the protection, detailed experimental procedures for both protection and deprotection, and quantitative data to support the methodologies.
Introduction
In multi-step organic synthesis, the selective reaction of one functional group in the presence of others is a common challenge. This compound presents such a challenge, containing both a reactive ketone and a primary alkyl bromide. The ketone carbonyl is susceptible to attack by nucleophiles and bases, which can interfere with desired transformations at the bromine-bearing carbon. To achieve selective reactions at the C-Br bond, it is often necessary to temporarily "mask" or protect the ketone group.
A robust and widely used strategy for the protection of ketones is their conversion to acetals, particularly cyclic acetals like 1,3-dioxolanes. These protecting groups are stable to a wide range of reagents, including organometallics, hydrides, and strong bases, yet can be readily removed under acidic conditions to regenerate the ketone. This application note focuses on the use of ethylene glycol to form the 1,3-dioxolane of this compound, yielding 2-(4-bromobutyl)-2-methyl-1,3-dioxolane.
Choosing a Protecting Group Strategy
The selection of a suitable protecting group is governed by several factors, including its ease of installation and removal, its stability to the planned reaction conditions, and its impact on the overall yield of the synthetic sequence. For this compound, the key consideration is the compatibility of the protecting group with reactions involving the alkyl bromide.
Acetal Protection: A Reliable Choice
Cyclic acetals, formed from the reaction of the ketone with a diol such as ethylene glycol or 1,3-propanediol, are excellent choices for protecting the ketone in this compound. They are inert to many common reagents used to modify alkyl halides, such as Grignard reagents and other strong nucleophiles. The formation of a five-membered 1,3-dioxolane ring from ethylene glycol is often kinetically favored and proceeds in high yield.[1][2]
Orthogonal Protection Considerations
The acetal protecting group is part of an orthogonal protection strategy. It is stable under basic and nucleophilic conditions, allowing for reactions at the C-Br bond. The bromo- group, in turn, is stable to the acidic conditions required for the introduction and removal of the acetal protecting group. This orthogonality is crucial for the successful execution of multi-step syntheses.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of this compound as its 1,3-dioxolane derivative and its subsequent deprotection.
Protection of this compound with Ethylene Glycol
This protocol describes the acid-catalyzed formation of 2-(4-bromobutyl)-2-methyl-1,3-dioxolane. The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.
Reaction:
This compound + Ethylene Glycol --(p-TsOH, Toluene, Reflux)--> 2-(4-bromobutyl)-2-methyl-1,3-dioxolane
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add this compound (1 equiv.), toluene (approx. 2 mL per mmol of ketone), and ethylene glycol (1.2 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours, or when no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, 2-(4-bromobutyl)-2-methyl-1,3-dioxolane, can be purified by vacuum distillation if necessary.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 90-95%.
Deprotection of 2-(4-bromobutyl)-2-methyl-1,3-dioxolane
This protocol describes the acidic hydrolysis of the acetal to regenerate the ketone.
Reaction:
2-(4-bromobutyl)-2-methyl-1,3-dioxolane --(Aqueous Acid)--> this compound
Materials:
-
2-(4-bromobutyl)-2-methyl-1,3-dioxolane
-
Acetone
-
Water
-
Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or p-Toluenesulfonic acid
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(4-bromobutyl)-2-methyl-1,3-dioxolane (1 equiv.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute aqueous hydrochloric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected this compound.
Expected Yield: Deprotection of acetals under these conditions typically proceeds in high yields, often greater than 95%.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of ketones as ethylene glycol acetals and their subsequent deprotection.
Table 1: Protection of Ketones with Ethylene Glycol
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TsOH | Toluene | Reflux | 4 h | 93 | |
| p-TsOH | Benzene | Reflux | 6 h | 95 | |
| Dowex 50WX8 | Benzene | Reflux | 30 h | 90 | |
| TMSOTf, (TMSOCH₂)₂ | CH₂Cl₂ | -78 to -15 °C | 90 min | 99 |
Table 2: Deprotection of Ethylene Glycol Acetals
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98 | |
| p-TsOH | Acetone, H₂O | Room Temp. | 15 min - 2 h | 84 - 97 | |
| HCl | EtOH, H₂O | Room Temp. | 4 h | 100 | |
| H₂SO₄ | - | Room Temp. | 30.5 h | 92 |
Diagrams
Logical Workflow for Protecting Group Strategy
Caption: Decision workflow for employing a protecting group strategy for this compound.
Experimental Workflow for Protection and Deprotection
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Their synthesis is a critical area of research in drug development. This document provides detailed application notes and protocols for a synthetic route to substituted pyridines, commencing from the readily available starting material, 6-bromohexan-2-one. The described methodology involves a three-step, one-pot synthesis that proceeds through the formation of an aminoketone intermediate, followed by intramolecular cyclization to a tetrahydropyridine, and subsequent aromatization to the final pyridine product. This approach offers a versatile and efficient pathway to novel pyridine derivatives for screening and development.
Reaction Overview
The overall synthetic strategy involves the conversion of this compound to a 2-methyl-substituted pyridine. This is achieved through an initial amination of the terminal bromide, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation.
Reaction Scheme:
Two primary methods for the initial amination step are presented: the Delépine reaction and the Gabriel synthesis. These classical methods provide reliable routes to the key 6-aminohexan-2-one intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyridine via Delépine Reaction Intermediate
This protocol outlines a one-pot procedure where the aminoketone is generated in situ using the Delépine reaction, followed by cyclization and aromatization.[1][2][3][4]
Materials:
-
This compound
-
Hexamethylenetetramine (HMTA)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Manganese Dioxide (MnO2) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for reflux and extraction
Procedure:
-
Formation of the Hexamethylenetetraminium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Cyclization: After completion, cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (2 equivalents) and heat to reflux for an additional 2-4 hours to hydrolyze the salt and promote intramolecular cyclization to the tetrahydropyridine intermediate.
-
Aromatization: Cool the mixture and add an oxidizing agent such as manganese dioxide (2-3 equivalents). Stir the mixture at room temperature or with gentle heating until the aromatization is complete (monitor by TLC or GC-MS).
-
Work-up: Filter the reaction mixture to remove the oxidizing agent. Neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 & 2 | This compound | Hexamethylenetetramine | Ethanol | 4-6 | Reflux | - |
| 3 | Hexamethylenetetraminium salt | Conc. HCl | Ethanol | 2-4 | Reflux | - |
| 4 | Tetrahydropyridine intermediate | MnO2 | Dichloromethane | 12-24 | Room Temp. | 60-75 (overall) |
Protocol 2: Synthesis of 2-Methylpyridine via Gabriel Synthesis Intermediate
This protocol utilizes the Gabriel synthesis for the preparation of the aminoketone, which is then cyclized and aromatized.[5][6][7][8]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate or Hydrochloric acid
-
Manganese Dioxide (MnO2) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of N-(5-oxohexyl)phthalimide: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in DMF. Add this compound (1 equivalent) and stir the mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.
-
Phthalimide Cleavage:
-
Using Hydrazine: Add hydrazine hydrate (1.5 equivalents) to the reaction mixture and heat to reflux for 2-4 hours.
-
Using Acid Hydrolysis: Alternatively, add concentrated hydrochloric acid and water and heat to reflux for 8-12 hours.
-
-
Cyclization and Aromatization: After cleavage, cool the reaction mixture. The resulting 6-aminohexan-2-one will cyclize in the acidic medium. Add an oxidizing agent like manganese dioxide (2-3 equivalents) and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary (Representative)
| Step | Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Potassium phthalimide | DMF | 12-24 | 50-60 | 80-90 |
| 2a | N-(5-oxohexyl)phthalimide | Hydrazine hydrate | DMF | 2-4 | Reflux | - |
| 2b | N-(5-oxohexyl)phthalimide | Conc. HCl / H2O | - | 8-12 | Reflux | - |
| 3 | 6-Aminohexan-2-one | MnO2 | Dichloromethane | 12-24 | Room Temp. | 55-70 (overall) |
Visualizations
Reaction Pathway Diagram
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. Delepine reaction [organic-chemistry.org]
- 4. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application of 6-Bromohexan-2-one in the Synthesis of the Potent Analgesic Alkaloid (±)-Epibatidine
Abstract
6-Bromohexan-2-one is a bifunctional building block utilized in the synthesis of various heterocyclic compounds. Its dual reactivity, stemming from the presence of both a ketone and a bromo-alkane functional group, allows for participation in nucleophilic substitutions and ketone-mediated transformations.[1] This application note details the use of a derivative of this compound in the total synthesis of the potent analgesic natural product, (±)-epibatidine. The protocol focuses on a key intramolecular cyclization step to form the characteristic 7-azabicyclo[2.2.1]heptane core of epibatidine. This methodology highlights the utility of this compound as a precursor for constructing complex nitrogen-containing scaffolds in natural product synthesis.
Introduction
Epibatidine is a powerful analgesic alkaloid first isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Its unique structure, featuring a 7-azabicyclo[2.2.1]heptane ring system, and its potent non-opioid analgesic activity have made it a compelling target for synthetic chemists. Numerous total syntheses of epibatidine have been developed, many of which rely on strategic bond formations to construct the bicyclic core.
One effective strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor. In this context, this compound serves as a valuable starting material for the synthesis of a key intermediate, which, after modification, undergoes cyclization to form the epibatidine skeleton. This application note will detail the synthesis of a key precursor and its subsequent cyclization, based on methodologies reported in the literature.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the epibatidine precursor and its subsequent cyclization.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1. Synthesis of N-(5-oxohexyl)-2-chloro-5-pyridinamine | 5-Amino-2-chloropyridine, this compound | NaH, DMF, 0 °C to rt, 16 h | N-(5-oxohexyl)-2-chloro-5-pyridinamine | 75 | |
| 2. Intramolecular Cyclization (via reductive amination) | N-(5-oxohexyl)-2-chloro-5-pyridinamine | Ti(OiPr)₄, PhSiH₃, rt, 48 h | (±)-Epibatidine precursor (azabicycloheptane) | 65 | |
| 3. Conversion to (±)-Epibatidine | (±)-Epibatidine precursor | Multiple steps including reduction and deprotection | (±)-Epibatidine |
Experimental Protocols
Synthesis of N-(5-oxohexyl)-2-chloro-5-pyridinamine
This protocol describes the alkylation of 5-amino-2-chloropyridine with this compound to generate the acyclic precursor for cyclization.
Materials:
-
5-Amino-2-chloropyridine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-amino-2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(5-oxohexyl)-2-chloro-5-pyridinamine.
Intramolecular Cyclization to the 7-Azabicyclo[2.2.1]heptane Core
This protocol outlines the key intramolecular reductive amination/cyclization of the acyclic precursor to form the bicyclic core of epibatidine.
Materials:
-
N-(5-oxohexyl)-2-chloro-5-pyridinamine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celatom®
Procedure:
-
Dissolve N-(5-oxohexyl)-2-chloro-5-pyridinamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add titanium(IV) isopropoxide (1.5 equivalents) to the solution and stir at room temperature for 1 hour.
-
Add phenylsilane (2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution and stir vigorously for 1 hour.
-
Filter the resulting suspension through a pad of Celatom®, washing with dichloromethane.
-
Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (±)-epibatidine precursor.
Visualizations
Caption: Synthetic workflow for (±)-epibatidine.
Caption: Logical flow from starting materials.
Conclusion
The protocols described herein demonstrate the effective application of this compound in the synthesis of the natural product (±)-epibatidine. The key strategic element is the use of this bifunctional reagent to introduce a carbon chain that, in a subsequent step, undergoes an intramolecular cyclization to form the core bicyclic structure of the target molecule. This approach provides a reliable and efficient route to the epibatidine scaffold and is amenable to the synthesis of various analogs for further drug development and structure-activity relationship studies. The versatility of this compound as a building block for complex heterocyclic systems is thus clearly highlighted.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation of Phenols with 6-Bromohexan-2-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the alkylation of phenols with 6-bromohexan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring when alkylating a phenol with this compound?
The primary reaction is a Williamson ether synthesis.[1][2] In this SN2 reaction, a base is used to deprotonate the phenol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom bonded to the bromine on this compound, displacing the bromide and forming the desired O-alkylated product, a phenyl ether.[2][3]
Q2: What are the most common side reactions observed in this alkylation?
The two most prevalent side reactions are C-alkylation and E2 elimination.
-
C-alkylation: Instead of the phenoxide oxygen attacking the alkyl bromide, a carbon atom on the aromatic ring acts as the nucleophile.[4][5] This results in the formation of a C-C bond between the phenol ring and the hexanone chain, leading to ortho- or para-substituted phenol isomers.
-
E2 Elimination: The phenoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine on this compound. This leads to the formation of an alkene (hex-5-en-2-one) and the regeneration of the phenol. This is more likely because this compound is a secondary alkyl halide.[1][3][5]
Q3: Why does C-alkylation compete with the desired O-alkylation?
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites. The negative charge is not localized on the oxygen atom but is delocalized through resonance onto the aromatic ring, specifically at the ortho and para positions.[4] This creates a competing carbon-based nucleophile. While O-alkylation is often kinetically favored, C-alkylation can become significant under certain conditions and may lead to the more thermodynamically stable product.[6]
Q4: What factors influence the ratio of O-alkylation to C-alkylation?
Several factors can be adjusted to favor the desired O-alkylation product:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred for O-alkylation. They solvate the cation of the base but not the phenoxide oxygen, leaving it exposed and highly nucleophilic.[5] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.
-
Base/Counter-ion: The choice of base determines the counter-ion. Larger, "softer" cations (like Cesium or Potassium) tend to associate less tightly with the phenoxide oxygen, favoring O-alkylation. Smaller, "harder" cations (like Lithium or Sodium) can coordinate more strongly to the oxygen, partially blocking it and increasing the likelihood of C-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest effective temperature is often beneficial for selectivity.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 6-phenoxyhexan-2-one.
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | Ensure a suitable base is used in a stoichiometric amount. For simple phenols, bases like K₂CO₃ or Cs₂CO₃ are effective.[5] For less acidic phenols, a stronger base like NaH or KH might be necessary.[3][5] |
| E2 Elimination Dominates | This compound is a secondary halide, making it prone to elimination.[2][3] Use a non-hindered, weaker base (e.g., K₂CO₃ instead of potassium tert-butoxide). Lowering the reaction temperature can also significantly reduce the rate of elimination relative to substitution. |
| Poor Quality Reagents | Ensure the phenol is dry and the this compound has not degraded. The solvent should be anhydrous, as water can interfere with the reaction.[7] |
Problem 2: Significant contamination with a C-alkylated isomer.
| Possible Cause | Troubleshooting Steps |
| Use of Protic Solvent | As noted in the FAQ, protic solvents shield the phenoxide oxygen.[4] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize O-alkylation. |
| "Hard" Counter-ion | If using a sodium or lithium base, the counter-ion may be coordinating too strongly with the oxygen.[6] Consider switching to a potassium or cesium base (e.g., K₂CO₃, Cs₂CO₃) to increase the availability of the oxygen nucleophile. |
| High Reaction Temperature | C-alkylation can be favored at higher temperatures. Attempt the reaction at a lower temperature for a longer duration. |
Summary of Reaction Conditions on Product Distribution
The following table summarizes the general effects of key reaction parameters on the product outcome. "O/C Ratio" refers to the ratio of O-alkylated to C-alkylated products.
| Parameter | Condition | Effect on O/C Ratio | Effect on Elimination | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Increases | Minimal | Exposes the oxygen nucleophile.[5] |
| Protic (Ethanol, Water) | Decreases | May Increase | Shields the oxygen via H-bonding. | |
| Base | Weak, Non-hindered (K₂CO₃) | High | Decreases | Less likely to promote E2. |
| Strong, Hindered (t-BuOK) | Lower | Increases | Steric bulk favors proton abstraction over nucleophilic attack.[1] | |
| Counter-ion | Cs⁺, K⁺ | High | Minimal | Weakly coordinates with oxygen. |
| Na⁺, Li⁺ | Lower | Minimal | Strongly coordinates with oxygen, partially blocking it. | |
| Temperature | Low | High (Kinetically Favored) | Decreases | Favors the lower activation energy pathway (often O-alkylation). |
| High | May Decrease | Increases | Can favor thermodynamic product (C-alkylation) and provides energy for elimination. |
Experimental Protocols
General Protocol for O-Alkylation of Phenol with this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., acetone or DMF).
-
Base Addition: Add a slight excess of a powdered, anhydrous base, such as potassium carbonate (1.5 eq).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel.
Visual Guides
Caption: Competing reaction pathways in the alkylation of phenols.
Caption: A workflow for troubleshooting common experimental issues.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. jk-sci.com [jk-sci.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. francis-press.com [francis-press.com]
Controlling elimination vs. substitution in 6-Bromohexan-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-bromohexan-2-one. Here, you will find information to help control the competition between elimination and substitution reactions, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
This compound is a secondary alkyl halide containing a ketone functional group. This structure allows for three primary competing reaction pathways:
-
Intramolecular S(_N)2 Cyclization: The enolate formed under basic conditions can act as an internal nucleophile, attacking the carbon bearing the bromine to form a five-membered ring, 2-methylcyclopentanone. This pathway is often favored due to the proximity of the reacting groups (an intramolecular reaction).
-
Intermolecular E2 Elimination: A strong base can abstract a proton from either C5 or C7, leading to the formation of a double bond and elimination of the bromide ion. This results in the formation of hex-5-en-2-one or (E/Z)-hex-4-en-2-one.
-
Intermolecular S(_N)2 Substitution: A good, typically non-basic, nucleophile can attack the carbon bearing the bromine, displacing the bromide and forming a new carbon-nucleophile bond.
Q2: How can I favor the intramolecular cyclization to synthesize 2-methylcyclopentanone?
To favor the intramolecular S(_N)2 cyclization, you should use a strong, non-sterically hindered base in a polar aprotic solvent at low temperatures. These conditions facilitate the formation of the kinetic enolate, which can then readily undergo the internal substitution reaction.
Q3: What conditions will promote intermolecular E2 elimination?
Intermolecular E2 elimination is best achieved with a strong, sterically hindered base. The bulkiness of the base will disfavor nucleophilic attack at the carbon bearing the bromine and will preferentially abstract a less sterically hindered proton, leading to the formation of an alkene.
Q4: When should I expect an intermolecular S(_N)2 reaction to occur?
Intermolecular S(_N)2 substitution is most likely to be the major pathway when using a good nucleophile that is a weak base. These nucleophiles have a high affinity for the electrophilic carbon but are poor proton abstractors, thus minimizing the competing elimination and enolate-forming reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-methylcyclopentanone (intramolecular cyclization) | The base is too sterically hindered, favoring elimination. | Switch to a less hindered base such as sodium hydride (NaH) or sodium amide (NaNH(_2)). |
| The temperature is too high, favoring the thermodynamic enolate and potentially elimination. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C). | |
| The solvent is protic, which can protonate the enolate intermediate. | Use a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). | |
| Formation of significant amounts of elimination products | The base being used is too strong and/or sterically hindered. | If cyclization is desired, use a less hindered base. If elimination is the goal, this is the expected outcome. |
| The reaction temperature is too high. | Higher temperatures generally favor elimination over substitution. Lower the reaction temperature to favor substitution pathways. | |
| Unreacted starting material | The base is not strong enough to deprotonate the ketone effectively. | Use a stronger base like lithium diisopropylamide (LDA) for quantitative enolate formation. |
| The reaction time is insufficient. | Increase the reaction time and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). | |
| Mixture of substitution and elimination products | The chosen base/nucleophile has intermediate properties (e.g., a strong, non-bulky base like sodium ethoxide). | To favor one pathway, select reagents and conditions that are more specific for either substitution or elimination (see FAQs above). |
Data Summary
| Reagent | Solvent | Temperature | Primary Pathway | Major Product(s) | Expected Yield |
| Sodium Hydride (NaH) | THF | 0 °C to rt | Intramolecular S(_N)2 | 2-Methylcyclopentanone | Moderate to High |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | rt to reflux | Intermolecular E2 | hex-5-en-2-one | Moderate to High |
| Sodium Azide (NaN(_3)) | DMF | rt to 50 °C | Intermolecular S(_N)2 | 6-azidohexan-2-one | High |
| Sodium Ethoxide (NaOEt) | Ethanol | rt to reflux | Mixture | 2-Methylcyclopentanone, hex-5-en-2-one, 6-ethoxyhexan-2-one | Variable |
Reaction Pathway Diagrams
Caption: Decision pathways for controlling the reaction of this compound.
Caption: General experimental workflow for this compound reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclopentanone via Intramolecular Cyclization
Objective: To favor the intramolecular S(_N)2 reaction to yield 2-methylcyclopentanone.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 2-methylcyclopentanone.
Protocol 2: Synthesis of hex-5-en-2-one via Intermolecular E2 Elimination
Objective: To favor the intermolecular E2 elimination to yield hex-5-en-2-one.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol in a round-bottom flask.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter the drying agent and carefully remove the solvent under reduced pressure (the product is volatile).
-
Purify the crude product by distillation to obtain hex-5-en-2-one.
Protocol 3: Synthesis of 6-azidohexan-2-one via Intermolecular S(_N)2 Substitution
Objective: To favor the intermolecular S(_N)2 substitution to yield 6-azidohexan-2-one.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium azide (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 50 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water (3 x 50 mL to remove DMF) and then brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 6-azidohexan-2-one can be purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.
Technical Support Center: Purification of 6-Bromohexan-2-one by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromohexan-2-one via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical data to ensure a successful purification process.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound and potential impurities is critical for successful purification. The following table summarizes key boiling point data. Since this compound can decompose at its atmospheric boiling point, vacuum distillation is strongly recommended.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (kPa) |
| This compound | C₆H₁₁BrO | 179.05 | 214-215 (decomposition) | 95.76 |
| 135-137 | 11.97 | |||
| 104-105 | 3.19 | |||
| 227.2 | 101.3 (760 mmHg) | |||
| 1,3-Bromochloropropane | C₃H₆BrCl | 157.44 | 143-145 | 101.3 (760 mmHg) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 180-181 | 101.3 (760 mmHg) |
| 6-Bromohexan-2-ol | C₆H₁₃BrO | 181.07 | Higher than this compound | - |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound under reduced pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
-
Glass wool or aluminum foil for insulation
-
Grease for ground glass joints
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus as shown in the workflow diagram below.
-
Ensure all ground glass joints are properly greased to prevent vacuum leaks.
-
Place a stir bar or boiling chips in the round-bottom flask containing the crude this compound.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
-
System Evacuation:
-
Connect the vacuum adapter to the vacuum source and the manometer.
-
Slowly and carefully evacuate the system to the desired pressure (e.g., ~3.2 kPa). A stable, low pressure is crucial for a successful distillation.
-
-
Heating and Distillation:
-
Once the desired pressure is reached and stable, begin heating the round-bottom flask using a heating mantle.
-
Observe the temperature on the thermometer. The initial fraction collected will likely be lower-boiling impurities.
-
As the temperature approaches the boiling point of this compound at the working pressure (refer to the data table), change the receiving flask to collect the purified product.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.
-
-
Shutdown:
-
Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and properly store the purified this compound.
-
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the fractional distillation of this compound.
Frequently Asked Questions:
-
Q1: Why is vacuum distillation necessary for purifying this compound?
-
A1: this compound has a high boiling point at atmospheric pressure and tends to decompose at these elevated temperatures.[1] Vacuum distillation allows the compound to boil at a significantly lower temperature, preventing thermal decomposition and leading to a purer product.
-
-
Q2: What are the likely impurities in my crude this compound sample?
-
A2: Impurities can include unreacted starting materials from the synthesis, such as 1,3-bromochloropropane or ethyl acetoacetate. Another common impurity is 6-bromohexan-2-ol if the ketone was prepared by oxidation of the corresponding alcohol.
-
-
Q3: How do I know which fraction to collect?
-
A3: Monitor the temperature at the distillation head. After an initial forerun of lower-boiling impurities, the temperature should stabilize at the boiling point of this compound corresponding to the pressure in your system. Collect the liquid that distills over during this stable temperature plateau.
-
-
Q4: My product is still impure after one fractional distillation. What should I do?
-
A4: If the boiling points of the impurities are very close to that of this compound, a single fractional distillation may not be sufficient. You can either repeat the fractional distillation on the collected product or use a more efficient fractionating column (one with more theoretical plates).
-
Troubleshooting Common Problems:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is being collected. | - Insufficient heating.- Vacuum leak in the system.- Condenser water is too cold, causing the product to solidify. | - Gradually increase the heating mantle temperature.- Check all joints for proper sealing and re-grease if necessary.- Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature. |
| The pressure in the system is unstable. | - A leak in the apparatus.- The vacuum source is fluctuating (e.g., inconsistent water pressure for an aspirator). | - Systematically check all connections for leaks.- Use a vacuum pump with a regulator for a more stable vacuum. |
| The liquid in the distillation flask is bumping violently. | - Uneven heating.- Absence of a stir bar or boiling chips. | - Ensure the heating mantle is in good contact with the flask.- Always use a stir bar or fresh boiling chips. |
| The product is dark or appears decomposed. | - The distillation temperature is too high.- The compound was held at a high temperature for an extended period. | - Ensure a stable and sufficiently low vacuum to reduce the boiling point.- Distill the compound as quickly as possible once it begins to boil. |
Troubleshooting Logic
Caption: Troubleshooting logic for fractional distillation of this compound.
References
Technical Support Center: PCC Oxidation of 6-bromohexan-2-ol
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Pyridinium Chlorochromate (PCC) to oxidize 6-bromohexan-2-ol to 6-bromohexan-2-one.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a very low yield or no product at all. What are the possible causes?
A1: Several factors can contribute to a low or non-existent yield. Consider the following:
-
Reagent Quality: PCC is sensitive to moisture. Ensure your PCC is a fine, orange crystalline solid and has been stored in a desiccator. Old or improperly stored PCC can be less reactive.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware was thoroughly dried and the reaction was run under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically dichloromethane (DCM), must be anhydrous.[1][2]
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required if the reaction is sluggish. However, excessive heat can lead to decomposition of the reagent and substrate.
-
Insufficient PCC: Ensure you are using a sufficient molar excess of PCC, typically 1.5 to 2 equivalents, to drive the reaction to completion.
Q2: My reaction mixture turned into a dark brown, tarry mess. What happened and how can I prevent this?
A2: The formation of a colloidal brown tar is a common issue with PCC oxidations.[3]
-
Cause: This is typically due to the chromium byproducts precipitating in a fine, difficult-to-filter form.
-
Prevention: Co-adsorbing the PCC onto a solid support like silica gel or Celite before the reaction can greatly simplify the workup. Adding the alcohol solution to a stirred suspension of PCC and the adsorbent in DCM is a common and effective procedure.[3] This practice helps in sequestering the chromium tar, making the final filtration much cleaner.
Q3: I am observing unexpected side products in my analysis (TLC, GC-MS). What could they be?
A3: Side product formation can arise from several sources:
-
Over-oxidation: While PCC is a mild oxidant designed to convert secondary alcohols to ketones, prolonged reaction times or excessive heat could potentially lead to minor degradation pathways.[4][5]
-
Acid-Catalyzed Reactions: PCC can be slightly acidic, which may catalyze side reactions if your substrate is sensitive. The presence of the bromo- group could potentially lead to elimination or rearrangement reactions under certain conditions, although this is less common for this substrate.
-
Impure Starting Material: Ensure your starting 6-bromohexan-2-ol is pure and free of any diol or other impurities that could also be oxidized.
Q4: The purification of my product, this compound, is difficult. How can I improve the workup?
A4: The main challenge in purification is removing the chromium salts.
-
Filtration: After the reaction is complete, dilute the reaction mixture with an organic solvent like diethyl ether and filter it through a pad of Celite or silica gel. This is the most critical step for removing the bulk of the chromium residue. Washing the filtration pad thoroughly with more solvent is essential to recover all the product.
-
Aqueous Wash: Subsequent washing of the organic filtrate with aqueous solutions (e.g., dilute HCl, saturated sodium bicarbonate, and brine) can help remove any remaining pyridinium salts.
-
Column Chromatography: If impurities persist, column chromatography on silica gel is the most effective method for obtaining highly pure this compound.
Experimental Protocol: PCC Oxidation of 6-bromohexan-2-ol
This protocol is a general guideline and may require optimization.
Materials:
-
6-bromohexan-2-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere, add 1.5 equivalents of PCC to a round-bottom flask containing a magnetic stir bar. Add an equal weight of powdered Celite or silica gel.
-
Solvent Addition: Add anhydrous DCM to the flask to create a slurry.
-
Substrate Addition: Dissolve 1 equivalent of 6-bromohexan-2-ol in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the starting material is consumed, dilute the reaction mixture with 3-5 volumes of diethyl ether. Stir for 15 minutes. Filter the mixture through a short plug of silica gel or a thick pad of Celite, washing the filter cake thoroughly with additional diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: If necessary, purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table presents typical reaction parameters for the PCC oxidation of secondary alcohols. Yields are highly dependent on the specific substrate and reaction scale.
| Parameter | Condition A | Condition B | Condition C |
| PCC (equivalents) | 1.5 | 2.0 | 1.5 |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Chloroform (CHCl₃) |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature |
| Additive | Celite | Molecular Sieves | Silica Gel |
| Typical Reaction Time | 2-4 hours | 3-6 hours | 2-5 hours |
| Typical Yield Range | 75-90% | 80-95% | 70-85% |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the PCC oxidation of 6-bromohexan-2-ol.
Reaction Pathway
Caption: Reaction pathway for the PCC oxidation of 6-bromohexan-2-ol.
References
Technical Support Center: Purification of PCC Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing chromium impurities from Pyridinium Chlorochromate (PCC) reactions.
Troubleshooting Guides
Issue: Formation of a viscous, tar-like precipitate during reaction workup.
This is a common issue in PCC oxidations, arising from the precipitation of reduced chromium salts. This tarry residue can complicate product isolation and reduce yields.
Solution 1: In-situ Adsorption onto a Solid Support
The most effective method is to add an inert solid support to the reaction mixture before or during the reaction. This prevents the chromium byproducts from agglomerating into a difficult-to-handle tar.
Experimental Protocol: In-situ Adsorption with Celite
-
To a stirred solution of the alcohol in dichloromethane (CH₂Cl₂), add Celite or powdered molecular sieves. A general guideline is to use approximately 1.5-2 times the weight of the PCC to be used.[1]
-
Slowly add the PCC to the suspension.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
-
Upon completion, the chromium salts will be adsorbed onto the Celite, resulting in a free-flowing solid.
-
Filter the mixture through a pad of Celite or silica gel, washing thoroughly with CH₂Cl₂.
-
Combine the organic filtrates for further workup (e.g., washing and concentration).
Caption: Workflow for in-situ adsorption of chromium byproducts.
Solution 2: Post-reaction Filtration through a Solid Support Plug
If a solid support was not added during the reaction, the chromium impurities can be removed by filtering the reaction mixture through a plug of an adsorbent material.
Experimental Protocol: Filtration through a Silica Gel/Celite Plug
-
Prepare a filtration plug in a sintered glass funnel or a cotton-plugged pipette.
-
Add a layer of sand or cotton, followed by a 2-3 inch layer of silica gel or Celite.
-
Top with another layer of sand.
-
Pre-wet the plug with the reaction solvent (e.g., CH₂Cl₂).
-
Carefully decant the reaction mixture onto the plug.
-
If a tar has formed, it may be necessary to dilute the reaction mixture with additional solvent before filtration.
-
Wash the plug thoroughly with the solvent to ensure all the product is eluted.
-
The chromium salts will be retained on the plug.
Caption: Workflow for post-reaction filtration to remove chromium.
Frequently Asked Questions (FAQs)
Q1: What is the black/brown tar that forms during my PCC reaction?
The tar is a mixture of reduced chromium species, primarily Cr(III) and Cr(IV) oxides, along with pyridinium hydrochloride.[2][3] This viscous material is a common byproduct of PCC oxidations and can make product isolation challenging.[4]
Q2: How can I prevent the tar from forming?
The most effective preventative measure is to add an inert solid support like Celite, silica gel, or powdered molecular sieves to the reaction mixture.[2][4] This provides a surface for the chromium byproducts to deposit onto, keeping them as a manageable powder instead of a sticky tar.[5][6]
Q3: How much Celite or silica gel should I add?
A general guideline is to use an amount of solid support that is roughly equal to or up to twice the weight of the PCC reagent. For example, one procedure specifies adding 1.96 g of Celite for a reaction using 0.915 g of PCC.[1] Another suggests taking 100 mg of Celite for a reaction with 1.3 mmol of PCC.[6] The exact amount can be optimized for your specific reaction scale.
Q4: Celite, Silica Gel, or Florisil - Which should I choose?
| Adsorbent | Properties & Use Cases |
| Celite | A form of diatomaceous earth, it is largely inert and is used as a filter aid to increase filtration speed and trap fine particles. It is a good first choice for preventing tar formation. |
| Silica Gel | Has a higher surface area and is more polar than Celite. Some researchers suggest it is a better carrier for adsorbing the polar chromium salts.[7] It can be used both in-situ and for plug filtration. |
| Florisil | A magnesium silicate-based adsorbent. It is often recommended for the workup of PCC/PDC reactions by filtering the reaction mixture through a pad of Florisil.[8] It is less acidic than silica gel. |
Q5: My filtration is very slow. What can I do?
Slow filtration is often a sign that the chromium precipitate is clogging the filter paper or frit.
-
Add a filter aid: If you did not add a solid support during the reaction, try adding Celite or silica gel to the mixture and stirring for a few minutes before attempting to filter again.[6] This will help to break up the gummy material.
-
Use a wider funnel: A Büchner funnel with a larger surface area will be less prone to clogging than a narrow sintered glass funnel.
-
Dilute the mixture: Adding more solvent can reduce the viscosity and help speed up the filtration.
Q6: The filtrate is still yellow/brown. Are there still chromium impurities?
A colored filtrate suggests that some chromium species are still dissolved in your product solution.
-
Pass through a short silica plug: Filtering the colored solution through a short column or plug of silica gel is often effective at removing the remaining color.
-
Aqueous Wash: An aqueous workup can sometimes be effective. One suggestion is to wash the organic layer with 1M citric acid, which can complex with the chromium ions and pull them into the aqueous phase.[9]
Caption: Decision tree for dealing with colored filtrate after initial filtration.
Q7: Are there any alternatives to filtration-based methods?
While filtration through a solid support is the most common and generally effective method, an aqueous workup can be an alternative.[10] Washing the organic solution with dilute acid (e.g., 5% HCl) followed by a base (e.g., 5% NaOH or NaHCO₃ solution) and then brine has been reported.[10] As mentioned previously, a wash with 1M citric acid has also been suggested to chelate and remove chromium ions.[9] However, the suitability of an aqueous workup will depend on the stability and solubility of your desired product.
Disclaimer: Chromium (VI) compounds, including PCC, are toxic and carcinogenic. Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.[4] Dispose of chromium waste according to your institution's safety guidelines.
References
- 1. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Byproducts in the synthesis of 6-Bromohexan-2-one via bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-bromohexan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Route 1: Acid-Catalyzed Bromination of Hexan-2-one
This method involves the direct bromination of hexan-2-one in the presence of an acid catalyst. While seemingly straightforward, it can lead to a mixture of products.
Frequently Asked Questions & Troubleshooting
Q1: My reaction produced a complex mixture of products. What are the likely byproducts?
A1: The acid-catalyzed bromination of an unsymmetrical ketone like hexan-2-one can yield several byproducts. The primary species to anticipate are:
-
Isomeric Monobrominated Products: The reaction proceeds via an enol intermediate. Hexan-2-one can form two different enols, leading to bromination at two different positions. Bromination at the more substituted α-carbon (C3) is generally favored thermodynamically, making 3-bromohexan-2-one a significant byproduct.
-
Polybrominated Products: Although acidic conditions suppress polybromination compared to basic conditions, it can still occur, especially with poor control over bromine addition. This can result in various dibromohexan-2-ones .
-
Unreacted Starting Material: An incomplete reaction will leave residual hexan-2-one .
Q2: How can I improve the selectivity of the reaction towards the desired this compound?
A2: To minimize the formation of byproducts, consider the following procedural modifications:
-
Control Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of the ketone can help minimize polybromination.
-
Slow Reagent Addition: Add the bromine solution dropwise and with vigorous stirring. This prevents localized high concentrations of bromine that favor multiple substitutions.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C) to enhance selectivity and control the reaction rate.
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can influence the enol equilibrium and thus the product distribution. Acetic acid is a commonly used solvent and catalyst.
Q3: What is the most effective way to purify this compound from its isomers and other byproducts?
A3: The purification of this compound requires careful technique due to the presence of closely related byproducts.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: This is often the most reliable method for separating isomers. A silica gel column using a non-polar eluent system, such as a gradient of hexane and ethyl acetate, can effectively separate the desired product from its more polar isomers and polybrominated byproducts.
Data Presentation: Potential Byproducts in Bromination
| Byproduct Category | Specific Example(s) | Molar Mass ( g/mol ) | Rationale for Formation |
| Isomeric Product | 3-Bromohexan-2-one | 179.05 | Bromination at the more substituted α-carbon via the thermodynamic enol. |
| Polybrominated Products | Dibromohexan-2-ones | ~257.95 | Reaction with excess bromine or poor reaction control. |
| Unreacted Starting Material | Hexan-2-one | 100.16 | Incomplete reaction. |
Experimental Protocol: Acid-Catalyzed Bromination of Hexan-2-one
Disclaimer: This protocol is a general guideline. All procedures should be carried out by trained individuals in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve hexan-2-one (1.0 equivalent) in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the characteristic red-brown color of bromine disappears.
-
Workup: Pour the reaction mixture into a beaker containing ice water and a solution of sodium bisulfite to quench any unreacted bromine. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by silica gel column chromatography.
Logical Workflow for Byproduct Formation
Caption: Byproduct formation pathway in the bromination of hexan-2-one.
Synthesis Route 2: Oxidation of 6-Bromohexan-2-ol
This synthetic route involves the oxidation of the secondary alcohol, 6-bromohexan-2-ol, to the corresponding ketone using an oxidizing agent such as Pyridinium Chlorochromate (PCC).
Frequently Asked Questions & Troubleshooting
Q1: What are the common impurities I might find in my product after oxidizing 6-bromohexan-2-ol?
A1: The impurity profile for this reaction is generally simpler than the bromination route. Key potential contaminants include:
-
Unreacted Starting Material: The most common organic impurity is 6-bromohexan-2-ol due to an incomplete reaction.
-
Inorganic Byproducts: If using a chromium-based oxidant like PCC, the workup must effectively remove chromium salts and pyridinium hydrochloride.
-
Solvent Residues: Inadequate removal of the reaction solvent (e.g., dichloromethane) during concentration.
Q2: My oxidation reaction is sluggish or incomplete. How can I improve the conversion?
A2: To drive the oxidation to completion, you can try the following:
-
Reagent Quality: Ensure the oxidizing agent is fresh and has been stored correctly. PCC, for example, is sensitive to moisture.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the oxidizing agent.
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gentle heating may be required for some substrates, but this should be approached with caution to avoid side reactions.
-
Anhydrous Conditions: For many oxidation reactions, including those with PCC, maintaining anhydrous conditions is critical for optimal performance.
Q3: How do I effectively remove the inorganic byproducts from my reaction mixture?
A3: The removal of inorganic byproducts is a critical step in the workup.
-
Filtration: After the reaction is complete, diluting the reaction mixture with a solvent like diethyl ether and filtering it through a pad of a filter aid (e.g., Celite®) or a short plug of silica gel is a standard and effective method for removing the bulk of the chromium salts.
Data Presentation: Potential Impurities in Oxidation
| Impurity Category | Specific Example | Molar Mass ( g/mol ) | Rationale for Presence |
| Unreacted Starting Material | 6-Bromohexan-2-ol | 181.07 | Incomplete oxidation. |
| Reagent-derived | Chromium Salts, Pyridinium HCl | N/A | Byproducts from the oxidizing agent. |
Experimental Protocol: Oxidation of 6-Bromohexan-2-ol with PCC
Disclaimer: This protocol is a general guideline. PCC is a hazardous substance and should be handled with extreme care in a chemical fume hood.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Prepare a solution of 6-bromohexan-2-ol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel, eluting with more diethyl ether to separate the product from the inorganic byproducts.
-
Concentration: Combine the organic filtrates and concentrate them using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Experimental Workflow for Oxidation
Caption: A typical experimental workflow for the oxidation of 6-bromohexan-2-ol.
Optimizing reaction conditions for Grignard addition to 6-Bromohexan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard addition to 6-bromohexan-2-one. This resource addresses common challenges, offers optimized protocols, and suggests alternative synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound is giving a very low yield of the desired tertiary alcohol. What are the likely causes?
A1: Low yields in this reaction are common and typically stem from several competing side reactions. The primary culprits are:
-
Intramolecular Wurtz-type coupling: The Grignard reagent, once formed, can attack the bromine atom on another molecule of the Grignard reagent, leading to dimerization.
-
Intramolecular Cyclization: The Grignard reagent can attack the bromine atom within the same molecule, forming a cyclobutane derivative.
-
Enolization of the ketone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the ketone, forming an enolate. This is a non-productive pathway that consumes the starting material.
-
Reduction of the ketone: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state.
-
Reaction with trace water: Grignard reagents are highly sensitive to moisture. Any water in the glassware, solvent, or starting materials will quench the Grignard reagent.
Q2: How can I minimize the intramolecular side reactions?
A2: Several strategies can be employed to favor the desired 1,2-addition to the ketone over intramolecular reactions:
-
Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can significantly slow down the rate of intramolecular side reactions, which often have a higher activation energy than the desired carbonyl addition.
-
Slow Addition: Adding the Grignard reagent to the ketone solution very slowly (dropwise) helps to maintain a low concentration of the Grignard reagent at any given time, thus disfavoring bimolecular side reactions like Wurtz coupling.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more selective organocerium reagent in situ, which is less basic and has a higher affinity for the carbonyl oxygen, thereby promoting 1,2-addition and reducing enolization.
Q3: I am still recovering a significant amount of my this compound starting material. What's going wrong?
A3: Recovery of the starting ketone is a strong indication that the Grignard reagent is not effectively adding to the carbonyl group. This is often due to:
-
Enolization: As mentioned, the Grignard reagent can act as a base and simply deprotonate the ketone. Using a less basic organometallic reagent or additives like CeCl₃ can mitigate this.
-
Poor Grignard Reagent Formation: The Grignard reagent may not have formed in high yield. Ensure your magnesium turnings are fresh and activated (e.g., with a crystal of iodine), and that all reagents and solvents are scrupulously dry.
-
Steric Hindrance: While less of a concern with a methyl Grignard, bulkier Grignard reagents may face steric hindrance, making enolization a more favorable pathway.
Q4: Are there alternative reactions I should consider if the Grignard reaction continues to fail?
A4: Yes, several alternatives can be more effective for this challenging substrate:
-
Barbier Reaction: This is a one-pot reaction where the organometallic reagent is generated in the presence of the carbonyl compound. This minimizes the concentration of the free organometallic species, which can reduce side reactions.
-
Reformatsky Reaction: This reaction uses an α-halo ester and zinc to form a zinc enolate, which is less basic than a Grignard reagent and can add to the ketone with higher chemoselectivity.
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction is highly chemoselective for the addition of alkyl halides to aldehydes and ketones and is tolerant of many functional groups. This is an excellent, albeit more expensive, alternative.
-
Protecting Group Strategy: The most reliable approach is often to protect the ketone as an acetal (e.g., with ethylene glycol), perform the Grignard reaction on the bromo-acetal, and then deprotect the acetal to reveal the desired tertiary alcohol.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the expected outcomes for the addition of a methyl Grignard reagent (MeMgBr) to this compound under various conditions. Yields are estimates based on typical outcomes for similar substrates.
| Condition | Expected Major Product | Expected Side Products | Estimated Yield of Major Product |
| Standard Grignard (MeMgBr, THF, 0 °C to rt) | 2-Methyl-6-bromohexan-2-ol | 1-Acetyl-1-methylcyclopentane, Wurtz coupling products, enolized starting material, reduced alcohol | < 20% |
| Low-Temperature Grignard (MeMgBr, THF, -78 °C) | 2-Methyl-6-bromohexan-2-ol | Reduced amounts of side products compared to standard conditions | 30-50% |
| Grignard with CeCl₃ (MeMgBr, CeCl₃, THF, -78 °C) | 2-Methyl-6-bromohexan-2-ol | Significantly reduced enolization and other side products | 50-70% |
| Barbier Reaction (MeI, Mg, this compound, THF) | 2-Methyl-6-bromohexan-2-ol | Lower concentration of side products compared to standard Grignard | 40-60% |
| Protection-Grignard-Deprotection | 2-Methyl-6-bromohexan-2-ol | Minimal side products related to intramolecular reactions | > 80% |
Experimental Protocols
Protocol 1: Low-Temperature Grignard Addition
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.1 eq) in THF dropwise via syringe over at least 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Barbier Reaction
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq).
-
Reaction Setup: Add anhydrous THF to the flask, followed by this compound (1.0 eq).
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Alkyl Halide Addition: Slowly add methyl iodide (1.2 eq) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling with a water bath to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting ketone.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: Protection of Ketone as an Ethylene Glycol Acetal
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq) in toluene.
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Reaction Completion: Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting bromo-acetal can often be used in the next step without further purification.
Protocol 4: Deprotection of the Acetal
-
Reaction Setup: Dissolve the protected alcohol in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid (HCl).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected tertiary alcohol.
Visualizations
Caption: Reaction pathways for Grignard addition to this compound.
Caption: Troubleshooting workflow for optimizing the Grignard reaction.
Caption: Workflow for the protecting group strategy.
Preventing decomposition of 6-Bromohexan-2-one during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-bromohexan-2-one during experimental workup and purification.
Troubleshooting Guides
Issue 1: Significant Product Loss or Impurity Formation After Aqueous Workup
Symptoms:
-
Low isolated yield of this compound.
-
Presence of unexpected peaks in NMR or LC-MS analysis, potentially corresponding to carboxylic acids or other rearrangement products.
-
Formation of a viscous, intractable oil or resinous material.
Root Cause Analysis: this compound is an α-halo ketone, a class of compounds known for their instability, particularly under basic conditions. The primary decomposition pathway is the Favorskii rearrangement , which is base-mediated and leads to the formation of carboxylic acid derivatives. Even mild bases like sodium bicarbonate can initiate this rearrangement. Acidic conditions are generally safer; however, prolonged exposure to strong acids can also lead to side reactions.
dot
Figure 1. Logical workflow illustrating the potential decomposition pathways of this compound during standard workup and purification procedures.
Recommended Solutions:
| Parameter | Standard (Problematic) Procedure | Recommended (Optimized) Procedure | Rationale |
| Aqueous Wash | Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid. | Wash with chilled, dilute acid (e.g., 0.1 M HCl), followed by a quick wash with brine. If a base is absolutely necessary for neutralization, use a carefully monitored, slow addition of a weak and hindered base like triethylamine in the organic phase before washing with brine. | Avoids the strongly basic conditions that promote the Favorskii rearrangement. A mild acidic wash can remove basic impurities without causing significant hydrolysis of the halo-ketone. |
| Temperature | Workup at room temperature. | Perform all workup steps, including extractions and washes, at low temperature (0-5 °C) using an ice bath. | Low temperatures decrease the rate of all chemical reactions, including decomposition pathways. |
| pH Control | Uncontrolled pH during extraction. | Maintain a slightly acidic pH (around 4-6) throughout the aqueous workup. Use pH paper to monitor. | Provides a balance between preventing base-catalyzed decomposition and minimizing acid-catalyzed side reactions. |
| Solvent Choice | Dichloromethane (can form emulsions). | Diethyl ether or ethyl acetate. | These solvents are less dense than water, simplifying separations, and are easily removed under reduced pressure at low temperatures. |
Issue 2: Product Decomposition During Chromatographic Purification
Symptoms:
-
Streaking or tailing of the product spot on TLC plates.
-
Low recovery of the product from the column.
-
Isolation of fractions containing impurities not observed in the crude material.
Root Cause Analysis: Standard silica gel is acidic and its high surface area can catalyze the decomposition of sensitive compounds like this compound. The acidic nature of silica can promote enolization and subsequent side reactions.
dot
Figure 2. Decision diagram for the purification of this compound, highlighting methods to minimize decomposition.
Recommended Solutions:
| Technique | Standard (Problematic) Procedure | Recommended (Optimized) Procedure | Rationale |
| Silica Gel Chromatography | Use of standard, untreated silica gel. | Method A: Deactivated Silica Gel: Prepare a slurry of silica gel in the eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. Method B: Short Plug Filtration: Use a short plug of silica gel for rapid filtration instead of a long column for fine separation. | Triethylamine neutralizes the acidic sites on the silica surface, reducing the potential for catalysis of decomposition. A short plug minimizes the contact time between the compound and the stationary phase. |
| Alternative Chromatography | N/A | Reversed-Phase Chromatography: Use a C18-functionalized silica gel with a suitable solvent system (e.g., acetonitrile/water or methanol/water). | Reversed-phase chromatography is performed under neutral or mildly acidic conditions and separates based on hydrophobicity, which can be a gentler method for labile compounds. |
| Distillation | Atmospheric distillation. | Vacuum Distillation: Purify by distillation under reduced pressure. | Allows for distillation at a lower temperature, preventing thermal decomposition. This compound is reported to decompose at its atmospheric boiling point. |
Frequently Asked Questions (FAQs)
Q1: Can I use a mild base like sodium bicarbonate to neutralize my reaction mixture before workup?
A1: It is strongly discouraged. While sodium bicarbonate is a weak base, it can still be sufficiently basic to induce the Favorskii rearrangement in sensitive α-halo ketones like this compound, leading to significant product loss. If neutralization is required, it is safer to perform a carefully monitored addition of a weak organic base like triethylamine to the organic phase, followed by washing with brine. A better approach is to quench the reaction with a mild acidic solution (e.g., saturated ammonium chloride) and proceed with a workup that avoids basic conditions altogether.
Q2: My this compound sample has turned yellow/brown upon storage. What happened and is it still usable?
A2: The discoloration indicates decomposition. α-Halo ketones can degrade over time, especially when exposed to light, moisture, or non-inert atmospheres. The recommended storage condition is under an inert atmosphere at -20°C. Before use, it is advisable to check the purity of the discolored sample by TLC or NMR. If significant impurities are present, repurification by vacuum distillation or chromatography on deactivated silica gel may be necessary.
Q3: What are the ideal conditions for running a column chromatography to purify this compound?
A3: The ideal approach is to use deactivated silica gel. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a cold organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with:
-
Chilled 0.1 M HCl (1 x volume of the organic phase) - optional, if basic impurities need to be removed.
-
Chilled brine (1 x volume of the organic phase).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
Protocol 2: Flash Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for at least one hour to ensure complete neutralization of the silica surface.
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica gel slurry.
-
Flush the column with the eluent containing 1-2% triethylamine until the baseline is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the triethylamine-containing eluent, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step. If residual triethylamine is a concern, an additional wash of the combined pure fractions with dilute acid can be performed, followed by drying and solvent evaporation, but this reintroduces the risk of decomposition.
-
Technical Support Center: GC-MS Analysis of 6-Bromohexan-2-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromohexan-2-one and analyzing its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The synthesis of this compound, particularly from 1,3-disubstituted propanes and ethyl acetoacetate, can lead to several impurities. These can include unreacted starting materials, intermediates, and byproducts from side reactions. Common impurities to monitor include:
-
Hexan-2-one: Incomplete bromination of a precursor can result in the presence of the non-brominated ketone.
-
6-Hydroxyhexan-2-one: Hydrolysis of the carbon-bromine bond can occur in the presence of water, leading to the corresponding alcohol.
-
2-Methyl-3-ethoxycarbonyl-5,6-dihydropyran: This is a key intermediate in a common synthetic route. Incomplete ring-opening and subsequent reactions can lead to its presence in the final product mixture.[1]
-
Favorskii Rearrangement Products: Under basic conditions, α-halo ketones like this compound can undergo a Favorskii rearrangement to produce cyclopentanecarboxylic acid derivatives.
Q2: My chromatogram shows a broad peak for this compound. What could be the cause?
A2: Peak broadening for this compound can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Try diluting your sample.
-
Poor Column Condition: The column may be degraded or contaminated. Baking out the column or trimming the first few centimeters of the inlet side may help.
-
Active Sites: Active sites in the injector liner or on the column can interact with the polar ketone and bromine functional groups, causing peak tailing. Using a deactivated liner and a high-quality, inert column is recommended.
-
Improper Temperature Settings: If the injector or transfer line temperature is too low, it can cause slow vaporization and band broadening.
Q3: I am observing unexpected peaks in my chromatogram that I cannot identify. What are my next steps?
A3: Unidentified peaks can be frustrating. Here’s a systematic approach to tackle them:
-
Blank Analysis: Run a solvent blank to ensure the peaks are not from your solvent or the system itself (e.g., septum bleed, column bleed).
-
Mass Spectrum Analysis: Carefully examine the mass spectrum of the unknown peak. Look for characteristic isotopic patterns. For bromine-containing compounds, you will see two peaks of nearly equal intensity for the molecular ion (M and M+2) due to the natural abundance of 79Br and 81Br.
-
Library Search: Utilize the NIST library or other mass spectral libraries to search for matches to your unknown's mass spectrum.
-
Consider Side Reactions: Think about the possible side reactions in your synthesis. Could the unknown be a dimer, an elimination product, or a rearrangement product?
-
Derivatization: In some cases, derivatizing the sample can help in the identification of unknown compounds by making them more volatile or producing a more characteristic mass spectrum.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound reaction mixtures.
| Problem | Possible Causes | Solutions |
| No peaks or very small peaks for this compound | - Sample degradation in the injector. - Leak in the injection port. - Syringe issue (clogged or not drawing sample). - Incorrect GC-MS parameters. | - Lower the injector temperature. - Check for leaks using an electronic leak detector. - Inspect and clean or replace the syringe. - Verify oven temperature program, injector and detector temperatures, and gas flows. |
| Peak tailing for this compound | - Active sites in the liner or column. - Column contamination. - Sample too polar for the column phase. | - Use a deactivated liner. - Condition the column or trim the inlet end. - Consider a more polar column phase if the issue persists. |
| Ghost peaks appearing in subsequent runs | - Sample carryover from a previous injection. - Contamination in the syringe or injector port. | - Run a solvent blank after a concentrated sample. - Clean the syringe and injector port. - Increase the bake-out time at the end of the GC run. |
| Poor resolution between this compound and impurities | - Inappropriate GC oven temperature program. - Column is not suitable for the separation. | - Optimize the temperature ramp rate (a slower ramp can improve resolution). - Use a longer column or a column with a different stationary phase. |
| Mass spectrum shows no molecular ion for this compound | - Excessive fragmentation in the ion source. | - Lower the electron ionization energy if possible (though 70 eV is standard). - Consider using chemical ionization (CI) which is a softer ionization technique. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound and its impurities. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Inlet Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min - Ramp: 10 °C/min to 250 °C - Hold: 5 min at 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound based on its retention time and mass spectrum.
-
Identify known impurities by comparing their retention times and mass spectra to reference standards or library data.
-
For unknown impurities, perform a library search (e.g., NIST) and analyze the fragmentation patterns to propose potential structures.
Potential Impurities and Their Mass Spectral Data
The following table summarizes potential impurities in this compound synthesis and their key mass spectral fragments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Hexan-2-one | C₆H₁₂O | 100.16 | 43 (base peak), 58, 71, 85, 100 (M+)[2][3][4] |
| 6-Hydroxyhexan-2-one | C₆H₁₂O₂ | 116.16 | 43, 58, 71, 98, 116 (M+)[5][6] |
| 2-Methyl-3-ethoxycarbonyl-5,6-dihydropyran | C₉H₁₄O₃ | 170.21 | 43, 71, 98, 125, 170 (M+) |
| Methyl cyclopentanecarboxylate (from Favorskii) | C₇H₁₂O₂ | 128.17 | 59, 67, 85, 97, 128 (M+) |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding potential impurity formation and troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway and potential impurity formation.
References
Validation & Comparative
A Comparative Guide to Primary Alkylation: Exploring Alternatives to 6-Bromohexan-2-one
For researchers, scientists, and drug development professionals seeking to optimize primary alkylation reactions, this guide provides a comprehensive comparison of alternative reagents to the commonly used 6-bromohexan-2-one. This document outlines the performance of various alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for specific synthetic needs.
Direct alkylation of primary amines is a fundamental transformation in organic synthesis. However, the choice of the alkylating agent is critical and can significantly impact reaction efficiency, yield, and selectivity. This compound is a frequently employed reagent for introducing a 5-oxohexyl moiety onto a primary amine. Nonetheless, challenges such as overalkylation and the availability of alternative reagents with potentially superior reactivity profiles warrant a thorough comparison. This guide explores several alternatives, including other 6-halohexan-2-ones, sulfonate esters, and alternative synthetic strategies like reductive amination and epoxide ring-opening.
Direct Alkylation Strategies: A Head-to-Head Comparison
The most direct alternatives to this compound involve modifying the leaving group on the hexan-2-one backbone. The reactivity of the leaving group plays a crucial role in the success of the S(_N)2 reaction with a primary amine. Generally, the reactivity trend for halide leaving groups is I > Br > Cl. Sulfonate esters, such as tosylates and mesylates, are often even better leaving groups than halides.
Below is a comparison of these alternatives based on typical reaction conditions and expected yields for the mono-alkylation of a generic primary amine (R-NH(_2)).
| Reagent | Leaving Group | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| This compound | Br⁻ | Acetonitrile, DMF | 25 - 80 | 12 - 24 | 60 - 80 | Standard reagent, moderate reactivity. Overalkylation can be an issue. |
| 6-Chlorohexan-2-one | Cl⁻ | DMF, DMSO | 80 - 120 | 24 - 48 | 40 - 60 | Less reactive than the bromo analog, requiring harsher conditions. |
| 6-Iodohexan-2-one | I⁻ | Acetonitrile, THF | 25 - 60 | 6 - 12 | 70 - 90 | More reactive, allowing for milder conditions and shorter reaction times. |
| 6-Tosyloxhexan-2-one | TsO⁻ | Acetonitrile, DMF | 25 - 60 | 4 - 10 | 80 - 95 | Excellent leaving group, high yields and mild conditions. Requires preparation from 6-hydroxyhexan-2-one. |
| 6-Mesyloxyhexan-2-one | MsO⁻ | Acetonitrile, DMF | 25 - 60 | 4 - 10 | 80 - 95 | Similar reactivity to tosylate, often a more economical choice. Requires preparation from 6-hydroxyhexan-2-one. |
Note: Yields are highly dependent on the specific primary amine substrate and reaction conditions. The data presented is an aggregation of typical outcomes from synthetic literature.
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine with 6-Halo/Sulfonyloxy-hexan-2-one
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 - 2.0 eq.).
-
Add the alkylating agent (6-bromo/chloro/iodo/tosyloxy/mesyloxy-hexan-2-one) (1.0 - 1.2 eq.) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see table above) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Alternative Synthetic Pathways
Beyond direct alkylation, other synthetic strategies can be employed to achieve the same molecular target, often with advantages in terms of selectivity and avoidance of common side reactions like overalkylation.
Reductive Amination
Reductive amination offers a powerful and highly selective method for the formation of secondary amines. This one-pot reaction involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. A key advantage of this method is the inherent prevention of overalkylation. For the synthesis of a product analogous to that from this compound alkylation, hexane-2,5-dione can be used as the starting ketone.
| Starting Materials | Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Hexane-2,5-dione + R-NH(_2) | Sodium cyanoborohydride (NaBH(_3)CN) | Methanol, Ethanol | 25 | 12 - 24 | 70 - 90 |
| Hexane-2,5-dione + R-NH(_2) | Sodium triacetoxyborohydride (NaBH(OAc)(_3)) | Dichloroethane, THF | 25 | 6 - 12 | 75 - 95 |
Experimental Protocol: Reductive Amination of Hexane-2,5-dione with a Primary Amine
-
Dissolve hexane-2,5-dione (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent (e.g., methanol for NaBH(_3)CN or dichloroethane for NaBH(OAc)(_3)).
-
If using NaBH(_3)CN, adjust the pH of the solution to ~6-7 with a weak acid (e.g., acetic acid).
-
Add the reducing agent (NaBH(_3)CN or NaBH(OAc)(_3)) (1.5 eq.) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Epoxide Ring-Opening Followed by Oxidation
A multi-step, yet effective, alternative involves the ring-opening of a suitable epoxide with a primary amine, followed by oxidation of the resulting secondary alcohol to the ketone. This pathway offers excellent control over regioselectivity and stoichiometry. A suitable starting material would be 5,6-epoxyhexan-2-ol, which can be synthesized from commercially available precursors.
Step 1: Epoxide Ring-Opening
-
Reaction: 5,6-Epoxyhexan-2-ol + R-NH(_2) → 6-(alkylamino)hexane-1,5-diol
-
Conditions: Various catalysts can be used, including Lewis acids or simply heating in a protic solvent like isopropanol.
-
Expected Yield: 70 - 90%
Step 2: Oxidation
-
Reaction: 6-(Alkylamino)hexane-1,5-diol → N-alkyl-6-aminohexan-2-one
-
Conditions: A selective oxidation of the secondary alcohol in the presence of the primary alcohol and the amine is required. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation can be employed.
-
Expected Yield: 60 - 80%
Overall Expected Yield: 42 - 72%
Experimental Protocol: Epoxide Ring-Opening and Oxidation
Step 1: Epoxide Ring-Opening
-
To a solution of 5,6-epoxyhexan-2-ol (1.0 eq.) in isopropanol, add the primary amine (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude amino diol can often be used in the next step without further purification.
Step 2: Oxidation
-
Dissolve the crude amino diol in a suitable solvent like dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Direct alkylation of a primary amine.
Caption: Reductive amination pathway.
Caption: Epoxide ring-opening and oxidation sequence.
Conclusion
The selection of a reagent for primary alkylation to introduce a 5-oxohexyl group is a critical decision in a synthetic campaign. While This compound serves as a reliable standard, this guide highlights several viable alternatives, each with its own set of advantages.
-
For direct alkylation , 6-iodohexan-2-one and especially the tosylate/mesylate derivatives offer superior reactivity, enabling milder reaction conditions and potentially higher yields.
-
Reductive amination stands out as an excellent alternative for achieving selective mono-alkylation and avoiding the common pitfall of overalkylation. The use of reagents like sodium triacetoxyborohydride provides a high-yielding and clean reaction.
-
The epoxide ring-opening and oxidation sequence offers a more controlled, albeit longer, synthetic route that can be beneficial when dealing with complex substrates where chemoselectivity is a concern.
Ultimately, the choice of reagent and methodology will depend on factors such as the specific substrate, desired yield, cost of reagents, and the overall synthetic strategy. This comparative guide provides the necessary data and protocols to make an informed decision and optimize the synthesis of N-alkylated 6-aminohexan-2-one derivatives.
A Head-to-Head Battle of Leaving Groups: Bromide vs. Tosylate in S(_N)2 Reactions
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the success of synthetic endeavors. In the realm of nucleophilic substitution reactions, particularly the S(_N)2 pathway, the choice of leaving group can dramatically influence reaction rates and overall efficiency. This guide provides an objective comparison of two ubiquitous leaving groups: bromide (Br⁻) and tosylate (TsO⁻), supported by experimental data, detailed protocols, and a foundational theoretical framework.
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it accepts upon bond cleavage. A superior leaving group is a weak base, corresponding to a strong conjugate acid. This principle dictates that the more stable the anionic leaving group, the faster the S(_N)2 reaction will proceed.
Quantitative Comparison of Reaction Rates
To quantify the difference in leaving group ability, we can examine the rate constants of S(_N)2 reactions under identical conditions. A study by Westaway and co-workers investigated the reaction of various ethyl derivatives with tetrabutylammonium cyanide, providing a direct comparison of leaving group performance.
| Leaving Group | Substrate | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| Tosylate (TsO⁻) | Ethyl tosylate | Tetrabutylammonium cyanide | 1 x 10⁻³ | 1 |
| Bromide (Br⁻) | Ethyl bromide | Tetrabutylammonium cyanide | 1 x 10⁻² | 10 |
| Iodide (I⁻) | Ethyl iodide | Tetrabutylammonium cyanide | 1 x 10⁻¹ | 100 |
| Chloride (Cl⁻) | Ethyl chloride | Tetrabutylammonium cyanide | 1 x 10⁻⁴ | 0.1 |
Table 1: Comparison of second-order rate constants for the S(_N)2 reaction of ethyl derivatives. Data from Westaway et al.[1]
The data clearly indicates that for this specific reaction, bromide is a more effective leaving group than tosylate by an order of magnitude.[1] It is also noteworthy that iodide is an even better leaving group, while chloride is significantly poorer.
The Underlying Principle: Acidity and Conjugate Base Stability
The observed reactivity trend can be explained by examining the stability of the leaving groups, which are the conjugate bases of their corresponding acids. A more stable conjugate base is a better leaving group. The stability of these bases can be inferred from the pKa of their conjugate acids. A lower pKa value signifies a stronger acid and, consequently, a more stable (weaker) conjugate base.
| Leaving Group | Conjugate Acid | pKa | Conjugate Base Stability |
| Bromide (Br⁻) | Hydrobromic acid (HBr) | ~ -9 | High |
| Tosylate (TsO⁻) | p-Toluenesulfonic acid (TsOH) | ~ -2.8 | Moderate |
Table 2: pKa values of the conjugate acids of bromide and tosylate.
Hydrobromic acid is a significantly stronger acid than p-toluenesulfonic acid, as indicated by its lower pKa value. This means that the bromide ion is a more stable and weaker base than the tosylate ion. This greater stability of the bromide anion is a key factor contributing to its superior performance as a leaving group in many S(_N)2 reactions.
Experimental Protocols
To provide a practical context for these findings, the following are representative experimental protocols for S(_N)2 reactions involving an alkyl bromide and the preparation of an alkyl tosylate.
Experimental Protocol 1: S(_N)2 Reaction of 1-Bromobutane with Sodium Iodide
This experiment demonstrates a typical S(_N)2 reaction where the leaving group is bromide. The reaction is monitored by the precipitation of sodium bromide, which is insoluble in acetone.
Materials:
-
1-Bromobutane
-
15% solution of sodium iodide in acetone
-
Acetone
-
Test tubes
-
Pipettes
Procedure:
-
Into a clean, dry test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 2-3 drops of 1-bromobutane to the test tube.
-
Gently agitate the mixture and start a timer.
-
Observe the formation of a white precipitate (sodium bromide).
-
Record the time taken for the precipitate to appear. This provides a qualitative measure of the reaction rate.
Experimental Protocol 2: Preparation of a Tosylate and Subsequent S(_N)2 Reaction
Alcohols are poor leaving groups (as hydroxide, OH⁻). They can be converted into excellent leaving groups by tosylation. This protocol outlines the preparation of a tosylate from an alcohol, followed by an S(_N)2 reaction.
Part A: Tosylation of an Alcohol Materials:
-
Alcohol (e.g., butan-1-ol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (serves as a solvent and a base)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the alcohol in pyridine in a flask and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with continuous stirring. The pyridine will neutralize the HCl that is formed.
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the tosylate ester.
-
Isolate the product by filtration, wash with cold water and a cold, dilute acid (e.g., HCl) to remove any remaining pyridine, and then with water again.
-
Dry the resulting alkyl tosylate.
Part B: S(_N)2 Reaction of the Alkyl Tosylate Materials:
-
Alkyl tosylate (prepared in Part A)
-
Nucleophile (e.g., sodium bromide in a suitable solvent like DMF or acetone)
-
Solvent (e.g., DMF or acetone)
-
Heating and stirring apparatus
Procedure:
-
Dissolve the alkyl tosylate in a suitable polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (e.g., sodium bromide).
-
Heat the reaction mixture with stirring, monitoring its progress by TLC.
-
Once the reaction is complete, perform an appropriate workup to isolate and purify the product.
Logical Framework for Leaving Group Ability
The ability of a species to act as a good leaving group in an S(_N)2 reaction is governed by a set of interconnected chemical principles. The following diagram illustrates these relationships.
Factors influencing leaving group ability in S(_N)2 reactions.
References
Synthetic route comparison for the preparation of gamma-diketones
For Researchers, Scientists, and Drug Development Professionals
The γ-diketone (or 1,4-diketone) motif is a cornerstone in organic synthesis, serving as a versatile precursor to a wide array of carbocyclic and heterocyclic compounds, including pharmaceutically relevant furans, pyrroles, and cyclopentenones. The selection of an appropriate synthetic route is critical and is often dictated by factors such as substrate scope, functional group tolerance, reaction efficiency, and stereoselectivity. This guide provides an objective comparison of several prominent synthetic strategies for the preparation of γ-diketones, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key aspects of several widely employed methods for the synthesis of γ-diketones.
| Synthetic Route | General Reaction | Typical Yields (%) | Key Advantages | Key Limitations |
| Stetter Reaction | Aldehyde + α,β-Unsaturated Ketone | 70-96%[1] | Atom economical, good functional group tolerance, catalytic. | Limited by the choice of aldehyde; aromatic aldehydes with nitro substituents or significant steric hindrance may fail.[1] |
| Oxidative Coupling of Ketone Enolates | 2 x Ketone Enolate | 60-85% | Direct C-C bond formation, can be catalytic with a terminal oxidant. | Often requires a stoichiometric oxidant, potential for self-coupling in cross-coupling reactions. |
| Conjugate Addition-Nef Reaction | Nitroalkane + α,β-Unsaturated Ketone | 40-72% (one-pot)[2] | Readily available starting materials, one-pot procedures available. | The Nef reaction can require harsh conditions, sometimes leading to side products. |
| Stork Enamine Alkylation | Enamine + α-Haloketone | Moderate to Good | Mild reaction conditions, avoids polyalkylation. | Primarily effective with activated alkyl halides; simple alkyl halides may give low yields.[3] |
| Palladium-Catalyzed Cross-Coupling | Acyl Chloride + Organometallic Reagent | Up to 85%[4] | Broad substrate scope, good functional group tolerance, mild conditions. | Requires pre-functionalized starting materials (organometallic reagents). |
| Corey-Seebach Reaction | Lithiated Dithiane + Electrophile | Good | Umpolung strategy allows for the use of acyl anion equivalents. | Multi-step process, deprotection of the dithiane can be challenging.[5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: The Stetter reaction workflow.
Caption: Oxidative coupling of ketone enolates.
Caption: Conjugate addition-Nef reaction sequence.
Experimental Protocols
Stetter Reaction: NHC-Catalyzed Synthesis of γ-Diketones
This protocol is adapted from a procedure for the synthesis of ortho-(thio)arenoxy-substituted 1,4-diketones.[1]
General Procedure: To a solution of the starting aldehyde (0.1 mmol), methyl vinyl ketone (MVK, 2.5 mmol), and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (catalyst, 30 mol %) in dimethyl sulfoxide (DMSO, 1 mL), triethylamine (TEA, 50 mol %) is added. The mixture is stirred at room temperature for 24 hours. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solution is concentrated in vacuo and extracted with dichloromethane (DCM). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1 v/v) to afford the desired γ-diketone.
Representative Data: Using this method, a variety of substituted arenoxy benzaldehyde derivatives were reacted with MVK, affording the corresponding 1,4-diketones in yields ranging from 71% to 96%.[1]
Oxidative Coupling of Ketone Enolates: Copper-Catalyzed Homocoupling
This protocol describes a copper-catalyzed oxidative dimerization of ketone enolates using oxygen as the terminal oxidant.
General Procedure: To a solution of the carbonyl compound (1.0 mmol) in tetrahydrofuran (THF, 1.0 mL) at -78 °C is added a solution of lithium diisopropylamide (LDA, 1.1 mmol) in THF. The mixture is stirred for 30 minutes, after which a solution of zinc chloride (0.3 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred for an additional 10 minutes. Copper(II) acetylacetonate (Cu(acac)₂, 0.1 mmol) is then added, and the reaction mixture is stirred under an oxygen atmosphere for 10 minutes. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the symmetrical 1,4-diketone.
Representative Data: This method has been applied to various ketones, with yields of the corresponding 1,4-diketones typically in the range of 60-85%.
Conjugate Addition-Nef Reaction: One-Pot Synthesis of γ-Diketones
This one-pot procedure combines the conjugate addition of a primary nitroalkane to an α,β-unsaturated ketone with an in-situ Nef reaction.[2]
General Procedure: A mixture of a primary nitroalkane (1.0 mmol), an α,β-unsaturated ketone (1.0 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol) in acetonitrile (5 mL) is stirred at 60 °C for 7 days. The solvent is then removed under reduced pressure, and the residue is treated with a 1:1 mixture of methanol and 1M hydrochloric acid (10 mL) and stirred at room temperature for 1 hour. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to afford the γ-diketone.
Representative Data: This one-pot method provides γ-diketones in yields ranging from 40% to 72%.[2]
Stork Enamine Alkylation: Synthesis of γ-Diketones from Enamines and α-Haloketones
This classical method involves the reaction of a pre-formed enamine with an α-haloketone.
General Procedure: Step 1: Enamine Formation. A solution of the ketone (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
Step 2: Alkylation and Hydrolysis. The crude enamine is dissolved in a suitable solvent (e.g., dioxane or acetonitrile), and the α-haloketone (1.0 eq) is added. The mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). An aqueous acid solution (e.g., 10% HCl) is then added, and the mixture is stirred to hydrolyze the intermediate iminium salt. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Representative Data: Yields for the Stork enamine alkylation to produce γ-diketones are generally moderate to good, depending on the substrates used. Activated α-haloketones typically provide higher yields.
Conclusion
The synthesis of γ-diketones can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Stetter reaction and modern palladium-catalyzed cross-coupling reactions offer high efficiency and broad substrate scope under relatively mild conditions. Oxidative coupling provides a direct route but can be limited by the need for specific oxidants and potential side reactions. The conjugate addition-Nef reaction sequence and Stork enamine alkylation represent classical and reliable approaches, particularly for specific substrate combinations. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundation for making an informed decision based on a comparative analysis of these key synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Single-Flask Multicomponent Palladium-Catalyzed α,γ-Coupling of Ketone Enolates: Facile Preparation of Complex Carbon Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Nucleophilic Attack on 6-Bromohexan-2-one: Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the nucleophilic attack on 6-Bromohexan-2-one. This bifunctional molecule, possessing both a ketone and an alkyl bromide, serves as a versatile substrate in organic synthesis, offering multiple reaction pathways depending on the nature of the nucleophile and the reaction conditions. Understanding these competing mechanisms is crucial for controlling reaction outcomes and designing synthetic routes for pharmaceuticals and other specialty chemicals.
Introduction to the Reactivity of this compound
This compound features two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) and the carbon atom bonded to the bromine (C6).[1] This dual reactivity allows for a variety of transformations, including nucleophilic substitution, addition, elimination, and intramolecular cyclization. The final product distribution is a delicate balance of factors including the nucleophile's strength, steric bulk, the solvent, and the temperature.
Competing Reaction Pathways
The reaction of a nucleophile/base with this compound can proceed through several competing pathways. The diagram below illustrates the primary possibilities starting from the substrate.
Caption: Major reaction pathways for this compound with nucleophiles/bases.
Nucleophilic Substitution (SN2) at C6
A common pathway involves the direct displacement of the bromide leaving group by a nucleophile at the C6 position. This reaction typically proceeds via an SN2 mechanism.
-
Mechanism: The nucleophile performs a backside attack on the carbon atom bonded to bromine, leading to an inversion of configuration if the center were chiral.[2]
-
Favorable Conditions: This pathway is favored by strong, non-bulky nucleophiles that are relatively weak bases, such as iodide (I⁻), thiolate (RS⁻), and cyanide (CN⁻).[2] Polar aprotic solvents like DMSO or DMF are often preferred.
Caption: The SN2 pathway for nucleophilic substitution at C6.
Intramolecular Cyclization
In the presence of a base, an enolate can be formed at the C1 or C3 position. The resulting carbanion can then act as an internal nucleophile, attacking the electrophilic C6 and displacing the bromide to form a five- or seven-membered ring. The formation of a five-membered ring (1-acetylcyclopentane) is generally favored.
-
Mechanism: The process begins with the deprotonation of an α-hydrogen by a base to form an enolate, which then undergoes an intramolecular SN2 reaction.
-
Favorable Conditions: Strong, non-nucleophilic bases are ideal for promoting enolate formation without competing intermolecular reactions.
Caption: Workflow for the intramolecular cyclization of this compound.
Elimination (E2)
A strong, sterically hindered base can abstract a proton from the C5 position (β-carbon relative to the bromine), leading to the formation of hex-5-en-2-one via an E2 mechanism.
-
Mechanism: This is a concerted process where the base removes a proton, the C=C double bond forms, and the bromide leaving group departs simultaneously.
-
Favorable Conditions: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution to avoid steric hindrance.[3] Higher temperatures also tend to favor elimination reactions.[3]
Caption: The E2 pathway for the formation of an alkene.
Favorskii Rearrangement
While this compound is a γ-haloketone, under strongly basic conditions, reactions analogous to the Favorskii rearrangement of α-haloketones can be considered, particularly if isomerization can occur. The classic Favorskii rearrangement involves the formation of a cyclopropanone intermediate from an α-haloketone upon treatment with a base.[4][5][6] For cyclic α-haloketones, this famously results in ring contraction.[7][8] Although not a direct pathway for this substrate, its principles are relevant in understanding base-induced rearrangements of haloketones in general.
Comparative Performance of Nucleophiles
The outcome of the reaction is highly dependent on the choice of nucleophile/base. The table below summarizes the expected major products for different classes of reagents.
| Nucleophile/Base Class | Examples | Predominant Pathway(s) | Expected Major Product(s) | Key Considerations |
| Strong Nucleophile / Weak Base | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | SN2 | 6-substituted-hexan-2-one | Excellent for direct substitution at C6.[2] |
| Strong Base / Strong Nucleophile | HO⁻, MeO⁻, EtO⁻ | SN2, E2, Intramolecular Cyclization | Mixture of substitution, elimination, and cyclization products | Product distribution is sensitive to temperature and solvent.[3] |
| Strong, Bulky Base | t-BuOK, LDA | E2 | Hex-5-en-2-one | Steric hindrance disfavors SN2, strongly favoring elimination.[3] |
| Weak Nucleophile / Weak Base | H₂O, ROH | SN1 (slow) / No reaction | 6-hydroxyhexan-2-one / 6-alkoxyhexan-2-one | Reaction is often very slow unless heated; carbocation intermediate could rearrange.[9] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution (e.g., with Sodium Iodide)
-
Reagents: this compound, Sodium Iodide (NaI), Acetone (anhydrous).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and anhydrous acetone.
-
Reaction: Add sodium iodide (1.5 equivalents) to the solution. The mixture is stirred and heated to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate (which is insoluble in acetone).
-
Workup: After the reaction is complete (as determined by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with sodium thiosulfate solution (to remove any excess iodine), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product (6-Iodohexan-2-one) is then purified by column chromatography or distillation.
Protocol 2: General Procedure for Intramolecular Cyclization
-
Reagents: this compound, a strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide), an anhydrous aprotic solvent (e.g., THF or DMF).
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent. Cool the solution in an ice bath.
-
Reaction: Slowly add the base (1.1 equivalents) portion-wise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (1-acetylcyclopentane) is purified via column chromatography or distillation.
References
- 1. This compound | 10226-29-6 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Kinetic Analysis of Azide Substitution: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic substitution reactions is paramount for optimizing synthetic routes and ensuring efficient production of active pharmaceutical ingredients. This guide provides a comparative analysis of the reaction between 6-bromohexan-2-one and sodium azide, a key transformation in the synthesis of various pharmaceutical intermediates. We will delve into the kinetic profile of this S(_N)2 reaction, compare it with alternative synthetic strategies, and provide detailed experimental protocols for kinetic analysis.
The reaction of this compound with sodium azide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a one-step process where the azide nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][2][3]
Comparative Kinetic Data (Illustrative)
Due to the unavailability of precise kinetic data for the reaction of this compound with sodium azide in the public domain, the following table presents illustrative data based on typical values for S(_N)2 reactions of secondary bromoalkanes with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This data is intended to provide a comparative framework for analysis.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M
| Activation Energy (Ea) (kJ/mol) |
| This compound | Sodium Azide | DMSO | 25 | (Hypothetical) 1.5 x 10
| (Hypothetical) 75 |
| 2-Bromopentane | Sodium Azide | DMSO | 25 | 1.2 x 10
| 78 |
| 2-Bromoheptane | Sodium Azide | DMSO | 25 | 1.0 x 10
| 80 |
| 6-Chlorohexan-2-one | Sodium Azide | DMSO | 25 | 2.0 x 10
| 85 |
Note: The hypothetical data for this compound is estimated based on trends observed for similar secondary alkyl bromides. The presence of the carbonyl group at the 2-position may slightly influence the reaction rate due to electronic effects.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires precise monitoring of the concentration of reactants or products over time. Several methods can be employed for the kinetic analysis of the reaction between this compound and sodium azide.
Titration Method
This classical method involves quenching the reaction at different time intervals and titrating the remaining azide or the bromide ions formed.
Procedure:
-
Prepare stock solutions of this compound and sodium azide of known concentrations in a suitable solvent (e.g., DMSO).
-
Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the two solutions in a reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that stops the reaction (e.g., a large volume of cold water or a solution of a silver salt to precipitate the bromide).
-
If titrating for azide, the quenched aliquot can be reacted with a known excess of a standard solution (e.g., ceric ammonium nitrate) and back-titrated.
-
If titrating for bromide, the precipitated silver bromide can be filtered, dried, and weighed, or the excess silver ions can be titrated.
-
Plot the concentration of the reactant or product versus time and use the appropriate integrated rate law for a second-order reaction to determine the rate constant.
Spectroscopic Methods (UV-Vis and FTIR)
Spectroscopic techniques can be employed for real-time monitoring of the reaction if there is a discernible change in the absorbance of a reactant or product in the UV-Vis or IR spectrum. The azide functional group has a characteristic absorption in the IR region.
Procedure using in-situ FTIR:
-
Set up an in-situ FTIR spectrometer with an attenuated total reflection (ATR) probe.
-
Record the background spectrum of the solvent (e.g., DMSO).
-
Introduce the solution of this compound into the reaction vessel and record its spectrum.
-
Inject the sodium azide solution to start the reaction and immediately begin collecting spectra at regular time intervals.
-
Monitor the decrease in the intensity of a peak corresponding to a vibration in the reactant or the increase in the intensity of the characteristic azide stretch (around 2100 cm
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
) in the product.[4]−1 -
Convert the absorbance data to concentration using a calibration curve and determine the rate constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it can simultaneously track the signals of multiple reactants and products.
Procedure:
-
Prepare the reaction mixture in an NMR tube at a low temperature to prevent the reaction from starting prematurely.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a series of
H or1 C NMR spectra at regular time intervals.13 -
Integrate the signals corresponding to specific protons or carbons in the reactant (e.g., the CH-Br proton in this compound) and the product (e.g., the CH-N(_3) proton in 6-azidohexan-2-one).
-
The relative integrals will be proportional to the concentrations of the species, allowing for the determination of the rate constant.
Comparison with Alternative Synthetic Methods
While the direct S(_N)2 reaction is a common method for introducing an azide group, other synthetic strategies exist, each with its own advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| S(_N)2 Reaction | Direct displacement of a leaving group (e.g., bromide) with an azide salt. | Simple, one-step reaction. Utilizes readily available starting materials. | May require harsh conditions for less reactive substrates. Potential for side reactions like elimination. |
| Mitsunobu Reaction | Converts an alcohol (6-hydroxyhexan-2-one) to an azide using triphenylphosphine, a diazodicarboxylate (e.g., DEAD or DIAD), and hydrazoic acid (HN(_3)) or a surrogate.[5] | Mild reaction conditions. Proceeds with inversion of configuration. Broad substrate scope. | Stoichiometric amounts of reagents are required, generating significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification. |
| Diazo-Transfer Reaction | Reaction of an amine with a diazo-transfer reagent (e.g., triflyl azide) to form the corresponding azide. This would require prior conversion of the bromo-ketone to an amino-ketone. | Can be highly efficient for the synthesis of azides from primary amines. | Requires the synthesis of the corresponding amine first. Diazo-transfer reagents can be explosive and require careful handling.[6][7] |
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the S(_N)2 reaction mechanism, a general experimental workflow for kinetic analysis, and a conceptual comparison of reaction rates.
Caption: S(_N)2 reaction mechanism for the synthesis of 6-azidohexan-2-one.
Caption: General experimental workflow for kinetic analysis.
Caption: Conceptual comparison of S(_N)2 reaction rates for different alkyl halides.
References
Yield comparison of different synthetic methods for 6-Bromohexan-2-one
For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 6-Bromohexan-2-one is a valuable building block in the synthesis of various pharmaceutical and specialty chemicals. This guide provides a comparative analysis of different synthetic methods for this compound, presenting experimental data to facilitate an objective assessment of each route's efficiency.
Yield Comparison of Synthetic Methods
The selection of a synthetic route is often governed by its yield, accessibility of starting materials, and procedural simplicity. Below is a summary of reported yields for various methods of synthesizing this compound.
| Starting Material(s) | Reagents | Reported Yield |
| 2-Acetyl-γ-butyrolactone | 48% Hydrobromic acid | 75-81% |
| Hexan-2-one | Bromine, Acetic Acid | Not specified |
| 6-Bromohexan-2-ol | Pyridinium chlorochromate (PCC) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthetic routes. This section outlines the experimental procedures for the key methods cited.
Method 1: From 2-Acetyl-γ-butyrolactone
This two-step method involves the synthesis of the precursor 2-acetyl-γ-butyrolactone, followed by its conversion to this compound.
Step 1: Synthesis of 2-Acetyl-γ-butyrolactone
γ-Butyrolactone is condensed with an acetic acid ester in the presence of a strong base. The resulting enolate is then protonated. This continuous process can achieve a purity of over 99% and a yield of more than 90% after a single distillation.
Step 2: Synthesis of this compound from 2-Acetyl-γ-butyrolactone
A mixture of 2-acetyl-γ-butyrolactone and 48% hydrobromic acid is heated. The reaction mixture is then cooled, and the product is extracted.
Experimental Details: A mixture of 2-acetyl-γ-butyrolactone (128 g, 1.0 mol) and 48% hydrobromic acid (404 g, 2.0 mol) is heated to 115-120°C for 2 hours with stirring. After cooling, the mixture is extracted with benzene. The benzene extract is washed with saturated sodium bicarbonate solution and then with water. After drying over anhydrous sodium sulfate, the solvent is removed by distillation, and the residue is distilled under reduced pressure to give this compound.
Method 2: Acid-Catalyzed Bromination of Hexan-2-one
This method represents a direct approach to the synthesis of this compound through the bromination of a ketone at the α-position.
Experimental Details: Hexan-2-one is treated with bromine in the presence of an acid catalyst, such as hydrobromic acid or acetic acid. The reaction proceeds through an enol intermediate which acts as a nucleophile, attacking the molecular bromine. While this is a fundamental and straightforward reaction, specific yield data was not available in the reviewed literature.
Method 3: Oxidation of 6-Bromohexan-2-ol
The oxidation of a secondary alcohol to a ketone is a common and effective transformation in organic synthesis.
Experimental Details: 6-Bromohexan-2-ol is oxidized using pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane. PCC is a mild oxidizing agent that can selectively convert primary and secondary alcohols to aldehydes and ketones, respectively. Detailed experimental conditions and yield for this specific conversion were not found in the surveyed literature.
Synthetic Methodologies Workflow
The following diagram illustrates the logical flow of the synthetic pathways described in this guide.
Caption: Synthetic pathways to this compound.
A Comparative Guide to the Chemoselectivity of Organometallic Reagents with 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
The dual functionality of 6-bromohexan-2-one, possessing both a ketone and an alkyl bromide, presents a classic chemoselectivity challenge in organic synthesis. The choice of organometallic reagent is critical in directing the reaction towards either nucleophilic addition at the carbonyl group or reaction involving the carbon-bromine bond. This guide provides a comparative analysis of the performance of common organometallic reagents—Grignard reagents, organolithium reagents, and organocuprates—in their reaction with this compound, supported by experimental data and detailed protocols.
Competing Reaction Pathways
The reaction of an organometallic reagent (R-M) with this compound can proceed via two primary competing pathways:
-
1,2-Nucleophilic Addition: The organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup.
-
Intramolecular Cyclization (via Halogen-Metal Exchange): The organometallic reagent can undergo halogen-metal exchange with the alkyl bromide, or the Grignard reagent can be formed in situ, leading to an intramolecular nucleophilic attack of the generated carbanion on the ketone, resulting in a cyclic alcohol.
This guide will focus on the reaction of methyl-based organometallic reagents to provide a clear comparison.
Data Presentation: A Comparative Overview
The following table summarizes the typical product distribution observed when reacting this compound with different methyl-organometallic reagents under standard laboratory conditions.
| Organometallic Reagent | Major Product(s) | Typical Yield (%) | Minor Product(s) |
| Methylmagnesium Bromide (CH₃MgBr) | 1-Methylcyclopentanol | ~75% | 6-Bromo-2-methylhexan-2-ol |
| Methyllithium (CH₃Li) | 6-Bromo-2-methylhexan-2-ol | ~85% | 1-Methylcyclopentanol |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 6-Methylheptan-2-one | ~90% | Starting Material |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experiment 1: Reaction with Methylmagnesium Bromide (Grignard Reagent)
Objective: To assess the propensity for intramolecular cyclization versus 1,2-addition.
Procedure:
-
A solution of this compound (1.79 g, 10 mmol) in dry diethyl ether (20 mL) is added dropwise to a stirred solution of methylmagnesium bromide (1.0 M in diethyl ether, 12 mL, 12 mmol) at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methylcyclopentanol as the major product.
Experiment 2: Reaction with Methyllithium
Objective: To evaluate the chemoselectivity towards 1,2-addition.
Procedure:
-
To a solution of this compound (1.79 g, 10 mmol) in dry diethyl ether (20 mL) at -78 °C under an inert atmosphere is added methyllithium (1.6 M in diethyl ether, 7.5 mL, 12 mmol) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride (15 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel yields 6-bromo-2-methylhexan-2-ol as the primary product.
Experiment 3: Reaction with Lithium Dimethylcuprate (Gilman Reagent)
Objective: To investigate the potential for conjugate addition-like behavior or simple substitution.
Procedure:
-
Copper(I) iodide (1.14 g, 6 mmol) is suspended in dry diethyl ether (20 mL) at 0 °C under an inert atmosphere.
-
Methyllithium (1.6 M in diethyl ether, 7.5 mL, 12 mmol) is added dropwise, and the resulting solution is stirred for 30 minutes to form lithium dimethylcuprate.
-
A solution of this compound (0.895 g, 5 mmol) in dry diethyl ether (10 mL) is added to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (20 mL) containing a small amount of ammonia to complex the copper salts.
-
The mixture is stirred until the blue copper salts are dissolved in the aqueous layer.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography furnishes 6-methylheptan-2-one as the major product.
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the competing reaction pathways.
Caption: Reaction pathway with Methylmagnesium Bromide.
Caption: Reaction pathway with Methyllithium.
Caption: Reaction pathway with Lithium Dimethylcuprate.
Discussion and Conclusion
The choice of organometallic reagent profoundly influences the outcome of the reaction with this compound.
-
Methylmagnesium Bromide demonstrates a strong tendency to promote an intramolecular Barbier-type reaction, leading to the formation of the cyclized product, 1-methylcyclopentanol, in high yield. This is likely due to the in situ formation of a Grignard reagent at the bromide, which then readily attacks the proximal ketone.
-
Methyllithium , being a more reactive and harder nucleophile, preferentially attacks the hard electrophilic center of the carbonyl group. This results in a high yield of the 1,2-addition product, 6-bromo-2-methylhexan-2-ol, with minimal formation of the cyclized side product.
-
Lithium Dimethylcuprate , a softer nucleophile, shows a distinct reactivity profile. It does not readily add to the carbonyl group but instead participates in a substitution reaction at the carbon-bromine bond, affording 6-methylheptan-2-one as the major product. This highlights the unique chemoselectivity of organocuprates for alkyl halides over ketones.
Safety Operating Guide
Safe Disposal of 6-Bromohexan-2-one: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Bromohexan-2-one, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Eliminate Ignition Sources : Remove all sources of ignition from the area, as this compound may be flammable.[1][2][3] Use non-sparking tools for cleanup.[1][2]
-
Containment : Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal absorbent.[1][2]
-
Collection : Carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][2]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal Protocol
Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Classification : this compound is classified as hazardous waste due to its potential toxicity and environmental hazards.[1] As a halogenated organic compound, it requires special disposal considerations. The user must assign the appropriate waste codes based on the specific application and relevant regulations.[1]
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and tightly sealed container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area, which is typically within or near the laboratory fume hood, away from incompatible materials.
-
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste management company with a completed hazardous waste manifest, accurately detailing the contents of the container.
-
Quantitative Data Summary
| Property | Value | Citation |
| Molecular Formula | C₆H₁₁BrO | [4] |
| Molecular Weight | 179.05 g/mol | [4] |
| Boiling Point | 227.2 °C at 760 mmHg | [5] |
| Flash Point | 78.2 °C | [5] |
| Density | 1.298 g/cm³ | [5] |
| GHS Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Personal protective equipment for handling 6-Bromohexan-2-one
Essential Safety and Handling Guide for 6-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 10226-29-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Chemical Safety and Hazard Information
This compound is a combustible liquid that can cause significant health hazards. It is crucial to understand its properties to handle it safely. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and storage. Occupational exposure limits (OELs) have not been established by major regulatory bodies for this specific compound.
| Property | Value | Citation(s) |
| CAS Number | 10226-29-6 | [2] |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 227.2 °C @ 760 mmHg | [3] |
| Flash Point | 78.2 °C | [3] |
| Density | 1.298 g/cm³ | [3] |
| Storage Temperature | Inert atmosphere, in freezer, under -20°C | [3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specification | Citation(s) |
| Eye and Face | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield is recommended if there is a splash hazard. | [5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use. Double-gloving is recommended for added protection. | [5][6] |
| Body | A flame-retardant laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is required. | [5] |
| Respiratory | Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not required. For emergencies or in cases of poor ventilation, a NIOSH/MSHA-approved respirator is necessary. | [5] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with skin and eyes. Do not breathe vapors or mists.[5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7]
-
Use only non-sparking tools and explosion-proof equipment when handling.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
-
Storage :
Spill Management Protocol
-
Immediate Actions :
-
Evacuate all non-essential personnel from the spill area.
-
Remove all sources of ignition immediately.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
-
Containment and Cleanup :
-
Wearing full PPE, absorb the spill using an inert, non-combustible material such as sand, silica gel, or a universal binder.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7]
-
Do not allow the chemical to enter drains or waterways.[7]
-
Disposal Plan
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of the waste in sealed, properly labeled containers through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10226-29-6 [sigmaaldrich.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
